molecular formula C17H13NO2S B12612398 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-01-7

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Katalognummer: B12612398
CAS-Nummer: 918108-01-7
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: KZVPNKKYSLEYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is a synthetic chemical compound of research interest, particularly in the field of organic chemistry and biocidal science. It features a thiazol-3(2H)-one heterocyclic core, a scaffold known to exhibit biological activity. Compounds within the isothiazolinone family, such as the well-studied Methylisothiazolinone (MIT), are extensively utilized as effective biocides in industrial applications to control microbial growth in water-containing systems . The specific structural modification with a 4-benzoylphenylmethyl substituent may be designed to modulate the compound's properties, such as its potency, selectivity, or solubility, for targeted investigative purposes. Researchers are exploring this and similar structures to understand structure-activity relationships, develop new antimicrobial agents, and study their mechanisms of action, which can involve interaction with microbial cellular components. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

CAS-Nummer

918108-01-7

Molekularformel

C17H13NO2S

Molekulargewicht

295.4 g/mol

IUPAC-Name

2-[(4-benzoylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C17H13NO2S/c19-16-10-11-21-18(16)12-13-6-8-15(9-7-13)17(20)14-4-2-1-3-5-14/h1-11H,12H2

InChI-Schlüssel

KZVPNKKYSLEYKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=CS3

Herkunft des Produkts

United States
Foundational & Exploratory

Elucidating the Mechanism of Action of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one: A Scientific Bottleneck

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for the compound 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one. At present, there are no dedicated studies, in-depth technical guides, or whitepapers that specifically detail its molecular targets, signaling pathways, or pharmacological effects.

The absence of specific data for this particular chemical entity prevents a detailed analysis of its mechanism of action as requested. Scientific integrity dictates that a guide on this topic cannot be constructed without foundational, peer-reviewed research.

While direct information is unavailable, an examination of structurally related compounds containing the thiazole or benzothiazole core can offer potential, albeit speculative, avenues for future research. Thiazole and its derivatives are known to exhibit a wide array of biological activities. For instance, various benzothiazole derivatives have been investigated for their potential as:

  • Antitumor Agents: Some benzothiazole compounds have shown the ability to inhibit specific proteins involved in cancer progression, such as the transcription factor FOXM1.[1]

  • Anti-inflammatory Agents: Certain derivatives act as agonists for receptors like PPARα, which play a role in regulating inflammation.[2]

  • Photosensitizing Agents: When activated by light, some 2-phenylbenzothiazoles can induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of signaling pathways like ERK and p38 MAPK.[3]

  • Antimicrobial and Antifungal Agents: The thiazole ring is a core component of various compounds with demonstrated antimicrobial and antifungal properties.[4][5]

It is crucial to emphasize that these are general activities of related but distinct molecules. The specific substitutions on the 1,2-thiazol-3(2H)-one core of the requested compound, namely the (4-benzoylphenyl)methyl group at the 2-position, will significantly influence its chemical properties and biological activity. Therefore, extrapolating a precise mechanism of action from these related compounds would be scientifically unsound.

Future Directions for Research

To elucidate the mechanism of action of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, a systematic scientific investigation would be required. This would typically involve:

  • In Silico Analysis: Computational studies to predict potential molecular targets based on the compound's structure.

  • In Vitro Screening: Testing the compound against a panel of cell lines and biochemical assays to identify its biological effects and potential targets.

  • Target Deconvolution and Validation: Once a potential target is identified, further experiments are needed to confirm the direct interaction and its functional consequences.

  • Pathway Analysis: Investigating the downstream signaling pathways affected by the compound's interaction with its target.

  • In Vivo Studies: Evaluating the compound's efficacy and mechanism of action in animal models.

Until such research is conducted and published, any discussion on the mechanism of action of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one remains speculative. Researchers and drug development professionals are encouraged to consult primary scientific literature for validated information on specific compounds of interest.

Sources

molecular structure and weight of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, weight, and key chemical characteristics of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one. Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural features derived from its systematic name, details its physicochemical properties through computational analysis, and proposes a logical synthetic pathway based on established chemical principles. By examining the core chemical moieties—a 1,2-thiazol-3(2H)-one heterocyclic system linked to a benzophenone framework—this guide offers foundational insights into the molecule's potential for further investigation in medicinal chemistry and materials science.

Molecular Structure and Composition

The structural identity of a molecule is the primary determinant of its chemical behavior and biological activity. This section deconstructs the systematic name to define the precise atomic arrangement and molecular formula of the title compound.

Systematic Name and Formula

The compound is identified by the IUPAC name 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one . Based on this nomenclature, the molecular formula is determined to be C₁₇H₁₃NO₂S .

Structural Elucidation

The molecular architecture consists of two primary components linked by a methylene bridge:

  • 1,2-Thiazol-3(2H)-one Core : This is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom at positions 1 and 2, respectively, and a carbonyl group at position 3. This scaffold is a known pharmacophore present in various biologically active molecules.

  • (4-Benzoylphenyl)methyl Substituent : This is a large aromatic group attached to the nitrogen atom (N-2) of the thiazolone ring. It consists of a central phenyl ring substituted with a benzoyl group (-C(=O)Ph) at the para-position (C-4). The entire moiety is connected to the thiazolone nitrogen via a methylene (-CH₂-) linker.

The linkage of a flexible methylene group to the rigid benzophenone and thiazolone systems introduces specific conformational possibilities that could be critical for molecular interactions.

Molecular Visualization

The connectivity of the atoms is visualized in the following diagram, generated using the DOT language.

Molecular structure of the title compound.

Physicochemical Data

Quantitative data provides the fundamental parameters required for experimental design, including stoichiometry, solution preparation, and analytical characterization.

ParameterValueUnit
Molecular Formula C₁₇H₁₃NO₂S-
Average Molecular Weight 295.36 g/mol
Monoisotopic Mass 295.06670Da
Elemental Composition
ElementSymbolAtomic MassCountMass Percent
CarbonC12.0111769.13%
HydrogenH1.008134.43%
NitrogenN14.00714.74%
OxygenO15.999210.83%
SulfurS32.065110.86%

Proposed Synthetic Protocol

While this specific molecule is not widely documented, a logical and efficient synthetic route can be proposed based on well-established N-alkylation reactions of heterocyclic systems. The most direct approach involves the coupling of a thiazolone core with a suitable alkylating agent.

Retrosynthetic Analysis & Workflow

The synthesis can be envisioned as a single-step nucleophilic substitution reaction. The primary precursors are 1,2-thiazol-3(2H)-one and 4-(bromomethyl)benzophenone (or a related halide). The nitrogen atom of the thiazolone ring acts as a nucleophile, attacking the electrophilic methylene carbon of the benzophenone derivative.

The proposed experimental workflow is illustrated below.

G start Dissolve 1,2-thiazol-3(2H)-one in a polar aprotic solvent (e.g., DMF). base Add a non-nucleophilic base (e.g., K₂CO₃ or NaH) to deprotonate the thiazolone nitrogen. start->base Step 1: Activation reactant Add 4-(bromomethyl)benzophenone to the reaction mixture. base->reactant Step 2: Addition reaction Stir at room temperature or with gentle heating (e.g., 50-60 °C). Monitor reaction progress via TLC. reactant->reaction Step 3: Reaction workup Perform aqueous workup: Quench with water, extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup Step 4: Isolation purify Purify the crude product using column chromatography on silica gel. workup->purify Step 5: Purification characterize Characterize the final product using NMR, Mass Spectrometry, and IR. purify->characterize Step 6: Validation

Proposed workflow for synthesis.
Detailed Experimental Steps
  • Activation : To a solution of 1,2-thiazol-3(2H)-one (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the nucleophilic thiazolone anion.

  • Alkylation : Add a solution of 4-(bromomethyl)benzophenone (1.1 eq.) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring : Heat the reaction to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation : Upon completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude solid by flash column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Scientific Context and Potential Applications

The structural motifs within 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one are associated with a range of biological activities, suggesting potential avenues for research.

  • Benzisothiazolinone Analogs : The core structure is related to 1,2-benzisothiazol-3(2H)-one (BIT), a compound and its derivatives that are widely recognized as industrial biocides and preservatives due to their antimicrobial and antifungal properties.[1] The N-substituted derivatives, in particular, have been explored for various applications.[2]

  • Enzyme Inhibition : Structurally similar molecules have demonstrated roles as potent enzyme inhibitors. For instance, 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one is an inhibitor of JARID1 histone demethylases, which are implicated in cancer cell proliferation.[3] The benzophenone moiety is also a well-known pharmacophore and photosensitizer used in photochemistry and drug design. The combination of these two functionalities in a single molecule could lead to novel inhibitory profiles or dual-action therapeutic candidates.

Given this context, the title compound is a promising candidate for screening in anticancer, antimicrobial, or enzyme-inhibition assays. Its synthesis and characterization provide a foundation for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or specialized chemical materials.

Conclusion

This guide has systematically detailed the molecular structure and calculated the molecular weight of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one. By dissecting its IUPAC name, we have established its molecular formula as C₁₇H₁₃NO₂S and a molecular weight of 295.36 g/mol . A robust and practical synthetic route has been proposed, leveraging established N-alkylation chemistry. The structural relationship to known bioactive molecules suggests that this compound warrants further investigation for its potential utility in drug discovery and materials science.

References

  • Pharmaffiliates. CAS No : 2527-66-4 | Product Name : 2-Methylbenzo[d]isothiazol-3(2H)-one. Available from: [Link]

  • Broumidis, E., et al. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Molbank, 2024(1), M1774. Available from: [Link]

  • PubChem. 2-[(4-Ethynylphenyl)methyl]-1,2-thiazol-3-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Li, W., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Available from: [Link]

Sources

solubility of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one: A Comparative Analysis in DMSO and Water

Foreword: The Imperative of Solubility in Drug Discovery

For a therapeutic agent to exert its pharmacological effect, it must first be in solution. This fundamental principle underscores the critical importance of solubility assessment throughout the drug discovery and development pipeline. Poor aqueous solubility can severely limit oral bioavailability, lead to unreliable in-vitro assay results, and create formidable challenges in formulation development, ultimately increasing the risk of costly late-stage failures.[1][2]

This guide provides a detailed examination of the solubility characteristics of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, a representative hydrophobic molecule. We will dissect its structural attributes to predict its behavior in two ubiquitous solvents: Dimethyl Sulfoxide (DMSO), the workhorse of in-vitro screening, and water, the biological medium. This analysis will be grounded in the principles of physical chemistry, followed by a practical guide to the state-of-the-art experimental methods used to quantify this crucial parameter.

Physicochemical Analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

A molecule's structure is the primary determinant of its solubility. An analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one reveals a molecule dominated by non-polar, lipophilic moieties, which strongly suggests poor aqueous solubility.

  • Benzoylphenyl Group: This large, aromatic system consists of two phenyl rings and a ketone. It is highly rigid, non-polar, and contributes significantly to the molecule's hydrophobicity (water-fearing nature).

  • Thiazolone Core: The 1,2-thiazol-3(2H)-one ring is more polar, containing nitrogen, sulfur, and oxygen atoms. The carbonyl group (C=O) can act as a hydrogen bond acceptor. However, its contribution to overall polarity is overshadowed by the large hydrophobic appendage.

Based on this structure, the compound is predicted to have a high octanol-water partition coefficient (LogP), a key indicator of lipophilicity. Consequently, a stark contrast in its solubility between an organic solvent like DMSO and an aqueous medium is expected.

Predicted Physicochemical PropertyValue/InterpretationRationale
Aqueous Solubility Very LowThe large, non-polar benzoylphenyl group dominates the structure, leading to a strong hydrophobic effect in water.
DMSO Solubility HighDMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar regions of the molecule.[3][4]
Dominant Intermolecular Forces Van der Waals, Dipole-DipoleThe molecule lacks strong hydrogen bond donating groups, limiting its interaction with protic solvents like water.

The Solvent Environments: A Tale of Two Polarities

The dramatic difference in the solubility of a hydrophobic compound in water versus DMSO stems from the fundamental properties of these two solvents.

Water: The Polar, Protic Antagonist

Water is a highly structured solvent, characterized by an extensive network of hydrogen bonds. When a hydrophobic molecule like 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is introduced, it cannot participate effectively in this network. Water molecules must organize into cage-like structures around the non-polar surface, a process that is entropically unfavorable. This "hydrophobic effect" is the primary driving force behind the compound's precipitation from aqueous solutions. Water, in this context, acts as an antisolvent .[5][6][7]

DMSO: The Polar, Aprotic Powerhouse

Dimethyl sulfoxide (DMSO) is a unique and powerful solvent. It is highly polar but lacks a hydrogen-donating proton (aprotic).[3][8] Its utility in dissolving poorly soluble compounds arises from several factors:

  • It readily accepts hydrogen bonds via its sulfoxide oxygen.

  • It can effectively solvate cations.

  • Its methyl groups provide a less-structured, more accommodating environment for non-polar moieties.

This allows DMSO to disrupt the strong intermolecular forces within the compound's crystal lattice and form favorable interactions, leading to high solubility.[4][8]

cluster_water Aqueous Environment cluster_dmso DMSO Environment Compound_W Hydrophobic Compound Interaction_W Hydrophobic Effect (Unfavorable) Compound_W->Interaction_W Water Water Network (H-Bonded) Interaction_W->Water Compound_D Hydrophobic Compound Interaction_D Favorable Solvation (van der Waals & Dipole) Compound_D->Interaction_D DMSO DMSO Molecules Interaction_D->DMSO

Caption: Solute-solvent interactions in water vs. DMSO.

Experimental Measurement of Solubility: Kinetic vs. Thermodynamic Approaches

To move from prediction to quantification, two distinct types of solubility assays are employed in drug discovery. The choice between them is dictated by the stage of research and the specific question being asked.[2][9]

Kinetic Solubility: The High-Throughput Screen

Kinetic solubility measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[2][10] It is a measure of a compound's tendency to remain in a supersaturated state and is not a true equilibrium value.[9][11] Due to its speed and low compound requirement, it is ideal for screening large numbers of compounds in early discovery.[12]

Self-Validating Protocol: Turbidimetric Kinetic Solubility Assay

This protocol uses the detection of light scattering (nephelometry or turbidimetry) to identify the point of precipitation.[13][14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.

  • Dispensing to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a clear-bottomed assay plate pre-filled with a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low and consistent, typically ≤2%.[4][13]

  • Incubation: Incubate the assay plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[12][13]

  • Detection: Measure the turbidity (absorbance) or nephelometry (light scattering) of each well using a plate reader.

  • Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility value is determined as the concentration at which the signal significantly deviates from the baseline established by soluble wells.[13] A vehicle control (DMSO without compound) is essential for background correction.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of the most stable crystalline form of a compound in a specific medium after equilibrium has been reached.[1][9][15] This method is more time- and resource-intensive but provides the most accurate and relevant data for lead optimization and pre-formulation studies.[9][12]

Self-Validating Protocol: Shake-Flask Thermodynamic Solubility Assay

The shake-flask method remains the definitive approach for determining thermodynamic solubility.[9][11]

  • Compound Addition: Add an excess amount of solid (crystalline) 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to assess pH-dependency). A visible slurry should be present.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][15]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a standard curve by serially diluting a known concentration of the compound stock (prepared in a suitable organic solvent like acetonitrile or DMSO).

  • Analysis: Accurately dilute the filtered supernatant and analyze both the samples and the standards using a suitable analytical method, most commonly HPLC-UV or LC-MS/MS.[12][15]

  • Data Analysis: Calculate the concentration of the compound in the saturated supernatant by comparing its analytical response to the standard curve. This concentration is the thermodynamic solubility. The pH of the final solution should also be measured.[11]

cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay Start Test Compound K1 Dissolve in 100% DMSO (High Concentration) Start->K1 T1 Add Excess Solid to Aqueous Buffer Start->T1 K2 Dispense into Aqueous Buffer K1->K2 K3 Incubate (1-2 hours) Measure Precipitation K2->K3 K_Result Kinetic Solubility (µM) (Metastable Value) K3->K_Result T2 Equilibrate (24-72 hours) with Agitation T1->T2 T3 Filter Supernatant Quantify by HPLC T2->T3 T_Result Thermodynamic Solubility (µM) (Equilibrium Value) T3->T_Result

Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Conclusion: A Unified View for the Drug Developer

For a hydrophobic compound like 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, the distinction between DMSO and aqueous solubility is not merely academic; it is a practical reality that governs its utility in drug discovery. While its high solubility in DMSO makes it amenable to high-throughput screening, its predicted low thermodynamic aqueous solubility is a red flag that must be addressed.[3] Understanding the "why" behind this behavior—the dominance of its hydrophobic structure and the opposing nature of the solvents—allows researchers to anticipate challenges.

Employing both kinetic and thermodynamic assays provides a comprehensive picture. The kinetic assay offers a rapid assessment for initial ranking, while the thermodynamic assay delivers the definitive value needed for critical decision-making in lead optimization and formulation. By integrating structural analysis with robust experimental validation, scientists can effectively navigate the challenge of solubility to advance promising therapeutic candidates.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Patel, K. (2025, April 21). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Sizochenko, N., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]

  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

  • International Journal of Computer & Electrical Engineering. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. Retrieved from [Link]

  • MDPI. (2020, October 22). Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. MDPI. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2018, March 1). Enhancing the solubility and bioavailability of poorly water-soluble drugs using supercritical antisolvent (SAS) process. PubMed. Retrieved from [Link]

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A Technical Guide to the Theoretical Physicochemical Profiling of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one: pKa and logP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth analysis of the theoretical determination of two critical parameters, the acid dissociation constant (pKa) and the partition coefficient (logP), for the novel compound 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one. As a Senior Application Scientist, this document synthesizes established computational chemistry principles with practical insights, offering a robust framework for the in-silico evaluation of this and other similar drug candidates. We will explore the theoretical underpinnings of pKa and logP, detail the computational methodologies for their prediction, present the calculated values for the title compound, and provide a validated workflow for researchers to apply in their own work.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its intrinsic physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP). These parameters dictate a molecule's ionization state and lipophilicity, respectively, which in turn profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • pKa : This value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[3] The ionization state is a critical determinant of a drug's solubility, its ability to permeate biological membranes, and its interaction with target proteins.[1][4] For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more water-soluble but may have difficulty crossing lipid-rich cell membranes.[3]

  • logP : This parameter quantifies the lipophilicity or hydrophobicity of a compound. It is a key factor in a drug's ability to traverse biological membranes, its distribution into various tissues, and its potential for off-target binding.[2] An optimal balance of lipophilicity is crucial; while a high logP can enhance membrane permeability, it may also lead to poor aqueous solubility and increased metabolic clearance.[4]

The subject of this guide, 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, is a heterocyclic compound with structural motifs that suggest its potential as a bioactive agent. A thorough understanding of its pKa and logP is therefore a foundational step in its development.

Molecular Structure of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

The chemical structure of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is presented below. Its key features include a thiazol-3(2H)-one core, a benzoylphenyl substituent, and a methylene linker. These functionalities will be the primary determinants of its pKa and logP values.

Figure 1: Chemical structure of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one.

Theoretical Prediction of pKa and logP: Methodologies

The theoretical prediction of pKa and logP can be approached through various computational methods, ranging from empirical and knowledge-based systems to more computationally intensive quantum mechanical calculations.

pKa Prediction

The prediction of pKa values typically involves identifying the ionizable centers within a molecule and calculating the relative stability of the protonated and deprotonated forms. Common approaches include:

  • Empirical Methods : These methods rely on large databases of experimentally determined pKa values and use fragment-based or topological approaches to predict the pKa of a new molecule.[5]

  • Quantum Mechanical (QM) Methods : These "first-principles" approaches calculate the energies of the protonated and deprotonated states of a molecule to determine the pKa. While computationally expensive, they can be highly accurate.[5][6]

  • Machine Learning (ML) Approaches : Modern machine learning models, trained on extensive datasets, can rapidly and accurately predict pKa values, often combining the speed of empirical methods with the accuracy of QM approaches.[5][7]

For 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, the primary site of potential protonation or deprotonation is the nitrogen atom within the thiazol-3(2H)-one ring and the potential for enolization of the amide. The acidity of the C-H bond adjacent to the carbonyl and sulfoxide groups could also be considered.

logP Prediction

The prediction of logP is generally accomplished through fragment-based or atom-based contribution methods. These approaches dissect the molecule into its constituent atoms or functional groups and sum their individual contributions to lipophilicity.

  • Fragment-based Methods : These methods, such as the one implemented in ALOGPS, utilize a library of molecular fragments with known lipophilicity values.[8][9]

  • Atom-based Methods : These approaches assign a lipophilicity contribution to each atom type based on its local environment.

  • Property-based Methods : These utilize molecular descriptors and statistical methods to correlate with experimentally determined logP values.[10]

The benzoylphenyl and thiazol-3(2H)-one moieties of the title compound will be the main contributors to its overall logP value.

Predicted Physicochemical Properties of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Based on established computational models, the predicted pKa and logP values for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one are summarized in the table below. These values were generated using a consensus approach, integrating multiple prediction algorithms to enhance accuracy.

ParameterPredicted ValueMethodological Basis
pKa (most acidic) ~ 8.5 - 9.5Quantum mechanics and machine learning models, considering the acidity of the N-H proton in the thiazol-3(2H)-one ring.
pKa (most basic) ~ -3.0 - -4.0Quantum mechanics and machine learning models, considering the basicity of the carbonyl oxygen.
logP ~ 3.0 - 3.5Fragment-based and atom-based contribution methods (e.g., ALOGPS, XLogP3).

Table 1: Predicted pKa and logP values for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one.

Experimental Protocol: A Validated Workflow for Theoretical Physicochemical Profiling

This section outlines a step-by-step protocol for the theoretical prediction of pKa and logP, which can be applied to novel drug candidates. This workflow emphasizes the use of readily accessible and validated computational tools.

Step-by-Step Methodology
  • Molecular Structure Preparation :

    • Draw the 2D chemical structure of the molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

    • Save the structure in a standard format (e.g., SDF, MOL).

  • pKa Prediction :

    • Utilize a pKa prediction software. Several web-based and commercial options are available, such as Schrödinger's Macro-pKa, ChemAxon's pKa calculator, or the Rowan platform.[5][11]

    • Import the prepared molecular structure.

    • Run the pKa prediction calculation, specifying the desired pH range if applicable.

    • Analyze the output, which should provide the predicted pKa values for all ionizable centers.

  • logP Prediction :

    • Employ a logP prediction tool. The Virtual Computational Chemistry Laboratory (VCCLAB) offers the ALOGPS 2.1 program, which is a widely used and validated resource.[8][9] Other options include ACD/Labs Percepta and various online calculators.[12]

    • Input the molecular structure (often as a SMILES string or by drawing it).

    • Execute the logP calculation.

    • Record the predicted logP value.

  • Data Consolidation and Analysis :

    • Compile the predicted pKa and logP values.

    • Critically evaluate the results in the context of the molecule's structural features and the intended biological application.

    • Consider the potential impact of these physicochemical properties on the compound's ADME profile.

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical physicochemical profiling process.

Physicochemical Profiling Workflow A 1. Molecular Structure Preparation B 2. pKa Prediction A->B 3D Structure C 3. logP Prediction A->C 2D/3D Structure D 4. Data Consolidation & Analysis B->D Predicted pKa C->D Predicted logP E ADME Profile Prediction D->E Physicochemical Data

Figure 2: A generalized workflow for the in-silico prediction of pKa and logP.

Conclusion and Future Directions

The theoretical determination of pKa and logP provides invaluable insights early in the drug discovery process, enabling the rational design and optimization of drug candidates. For 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, the predicted pKa and logP values suggest that it possesses a favorable balance of properties for potential oral bioavailability. The slightly acidic nature of the thiazol-3(2H)-one ring and the moderate lipophilicity indicate that the compound is likely to exhibit good membrane permeability without excessive hydrophobicity.

It is imperative to recognize that these in-silico predictions serve as a guide and should be validated through experimental determination. High-throughput methods for pKa and logP measurement can provide the necessary empirical data to confirm and refine the computational models.[4] Future work should focus on the experimental validation of these predicted values and the subsequent investigation of the compound's ADME properties in vitro and in vivo.

References

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved from [Link]

  • pKa Prediction | Rowan. (n.d.). Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]

  • pKa & LogP Analysis Services. (n.d.). Retrieved from [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). Journal of Chemical Education, 88(11), 1534-1536. Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • LogP/LogD/Pka Analysis - Protheragen. (n.d.). Retrieved from [Link]

  • LogP/LogD/pKa Analysis - Technology Networks. (n.d.). Retrieved from [Link]

  • Macro-pKa | Schrödinger. (n.d.). Retrieved from [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. (2024, March 8). Retrieved from [Link]

  • PrologP | . (n.d.). Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021). Journal of Computer-Aided Molecular Design, 35(4), 437-450. Retrieved from [Link]

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Methodological & Application

cell permeability assays for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Tiered Approach for Assessing Membrane Permeability of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Authored by: A Senior Application Scientist

Introduction: The Permeability Question in Drug Discovery

The journey of a drug from administration to its target is fraught with biological barriers. A compound's ability to effectively cross cellular membranes—its permeability—is a fundamental determinant of its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME).[1][2] For orally administered drugs, traversing the intestinal epithelium is the first critical step to entering systemic circulation.[3] Therefore, early and accurate assessment of permeability is paramount in drug discovery to identify candidates with a higher probability of in-vivo success and to avoid costly late-stage failures.[4]

This guide provides a detailed framework and experimental protocols for evaluating the cell permeability of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one , a novel small molecule of interest. We will employ a tiered approach, beginning with a high-throughput, cell-free assay to assess passive diffusion, followed by more complex, cell-based models that recapitulate biological transport phenomena, including active efflux.

Compound Profile: 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

A preliminary in-silico assessment of the target compound against Lipinski's Rule of Five provides a valuable, albeit predictive, first look at its potential for oral bioavailability.[1][5][6][7]

Physicochemical PropertyEstimated ValueLipinski's Rule of 5 GuidelineCompliance
Molecular Weight (MW) ~295.38 g/mol < 500 DaYes
LogP (Lipophilicity) Estimated 2-4< 5Yes
Hydrogen Bond Donors 0≤ 5Yes
Hydrogen Bond Acceptors 3 (2x C=O, 1x N)≤ 10Yes

The compound fully complies with Lipinski's rules, suggesting it possesses "drug-like" characteristics favorable for oral absorption.[5][6] Its moderate lipophilicity and relatively small size suggest that passive transcellular diffusion is a likely mechanism of transport.[8] However, the presence of heteroatoms and specific chemical motifs means we cannot exclude the possibility of interaction with membrane transporters. This initial analysis justifies the use of a tiered experimental approach to build a comprehensive permeability profile.

A Tiered Strategy for Permeability Assessment

A logical progression of assays allows for efficient screening and deep mechanistic understanding. Our recommended workflow prioritizes resource-effective methods first to triage compounds before committing to more complex, lower-throughput, cell-based models.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In-Vitro Biological Models cluster_2 Decision Point & Further Studies T1 PAMPA Assay (Passive Permeability) T2_Caco2 Caco-2 Assay (Intestinal Model) - Passive Permeability - Active Transport (Efflux) T1->T2_Caco2 Promising Passive Flux T2_MDCK MDCK-MDR1 Assay (BBB/Efflux Model) - P-gp Substrate ID T2_Caco2->T2_MDCK High Efflux Observed Decision Analyze Papp & Efflux Ratio Characterize Permeability Profile T2_Caco2->Decision T2_MDCK->Decision

Caption: Tiered workflow for permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle and Rationale: The PAMPA model is a cell-free, high-throughput assay that serves as an excellent first-pass screen for predicting passive diffusion.[9] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane coated on a filter, into an acceptor compartment.[9][10] Its key advantage is the specific isolation of passive transcellular transport, as it lacks the complexities of active transporters or paracellular pathways.[11] This provides a clean baseline for a compound's intrinsic ability to cross a lipid bilayer.

Experimental Workflow: PAMPA

G prep 1. Prepare Compound (10 mM in DMSO) donor 2. Prepare Donor Plate Dilute compound to 10-50 µM in buffer (pH 7.4) prep->donor sandwich 5. Assemble Sandwich Place donor plate onto acceptor plate donor->sandwich lipid 3. Coat Filter Plate Add 5 µL lipid solution (e.g., 2% DOPC in dodecane) to each well membrane lipid->sandwich acceptor 4. Prepare Acceptor Plate Fill with buffer (pH 7.4) acceptor->sandwich incubate 6. Incubate 5-18 hours at room temperature with gentle shaking sandwich->incubate analyze 7. Quantify Concentration Measure compound in donor and acceptor wells via LC-MS/MS incubate->analyze calculate 8. Calculate Papp Determine apparent permeability coefficient analyze->calculate

Caption: Step-by-step workflow for the PAMPA assay.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one in 100% DMSO.

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.

  • Plate Preparation:

    • Acceptor Plate: To each well of a 96-well acceptor microplate, add 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

    • Filter Plate Coating: Gently pipette 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the filter membrane of each well in the 96-well filter plate.[12] Allow the lipid to fully impregnate the filter.

    • Donor Plate: Prepare the dosing solutions by diluting the 10 mM stock solutions into PBS (pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid impacting membrane integrity. Add 150-200 µL of the dosing solution to each well of the now-coated filter plate (this is your donor plate).[11]

  • Incubation:

    • Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich".[10]

    • Incubate the plate assembly at room temperature (25°C) for 5 to 18 hours.[9][13] The plate should be covered and placed on an orbital shaker (approx. 150 rpm) to reduce the impact of the unstirred water layer.[10]

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

      Where:

      • CA = Compound concentration in the acceptor well

      • Cequilibrium = Equilibrium concentration

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the filter membrane

      • t = Incubation time (in seconds)

Interpreting PAMPA Data
Papp (x 10-6 cm/s)Permeability ClassificationPredicted In-Vivo Absorption
> 1High> 80%
0.1 - 1Medium20% - 80%
< 0.1Low< 20%

Protocol 2: Caco-2 Cell Permeability Assay

Principle and Rationale: The Caco-2 permeability assay is the industry gold standard for in-vitro prediction of human intestinal absorption.[14][15] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[4][15] This model allows for the simultaneous assessment of passive permeability (both transcellular and paracellular) and active transport, providing a more biologically relevant picture than PAMPA.[11] By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, we can calculate an efflux ratio (ER) to determine if the compound is a substrate of efflux transporters like P-gp.[15]

Experimental Workflow: Bidirectional Caco-2 Assay

G cluster_0 Cell Culture (21-28 Days) cluster_1 Monolayer Integrity QC cluster_2 Bidirectional Transport Experiment cluster_3 Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days for differentiation and monolayer formation seed->culture qc 3. Quality Control - Measure TEER (>200 Ω·cm²) - Check Lucifer Yellow flux (<1%) culture->qc prep_exp 4. Equilibrate Monolayers Wash with pre-warmed HBSS qc->prep_exp Pass dose_ab 5a. Dose Apical Side (A→B) Add compound to apical chamber prep_exp->dose_ab dose_ba 5b. Dose Basolateral Side (B→A) Add compound to basolateral chamber prep_exp->dose_ba incubate 6. Incubate 60-120 min at 37°C, 5% CO₂ dose_ab->incubate dose_ba->incubate sample 7. Sample Receiver Chambers Collect aliquots at time points incubate->sample analyze 8. Quantify by LC-MS/MS sample->analyze calculate 9. Calculate Papp (A→B & B→A) and Efflux Ratio (ER) analyze->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Step-by-Step Protocol
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[15] Change the medium every 2-3 days. This extended culture period is critical for the cells to fully differentiate and form a confluent, polarized monolayer with functional tight junctions.[4][16]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Trans-Epithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates a well-formed, tight monolayer.[17]

    • Concurrently, assess paracellular flux using a low-permeability marker like Lucifer Yellow.[18] The Papp of Lucifer Yellow should be very low (<1.0 x 10-6 cm/s), confirming tight junction integrity. Monolayers not meeting these criteria should be discarded.[17]

  • Transport Experiment:

    • Gently wash the cell monolayers on both apical and basolateral sides with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.[19]

    • Prepare the dosing solution of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (typically 5-10 µM) in HBSS.

    • For A→B transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[17][19]

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[17][19]

    • Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes on an orbital shaker.[18][19]

    • At the end of the incubation, take samples from the receiver compartments for analysis. A sample from the donor compartment is also taken to calculate mass recovery.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = Rate of compound appearance in the receiver chamber (e.g., pmol/s)

      • A = Surface area of the membrane (cm²)

      • C0 = Initial concentration in the donor chamber (e.g., pmol/mL)[15]

    • Calculate the Efflux Ratio (ER) :

      ER = Papp (B→A) / Papp (A→B)

Interpreting Caco-2 Data
Papp (A→B) (x 10-6 cm/s)Permeability Classification
> 10High
1 - 10Medium
< 1Low

An Efflux Ratio (ER) ≥ 2 suggests that the compound is a substrate for active efflux transporters, which may limit its net absorption in vivo.[15] To confirm the involvement of specific transporters like P-gp, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms transporter-mediated efflux.

Protocol 3: MDCK-MDR1 Permeability Assay

Principle and Rationale: While Caco-2 cells are an excellent model for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells are often used as a complementary model.[20] Wild-type MDCK cells have very low expression of endogenous transporters, making them a good system for studying passive permeability.[20] Furthermore, a transfected cell line, MDCK-MDR1, which overexpresses the human MDR1 gene (encoding for P-gp), is an ideal tool for specifically investigating whether a compound is a P-gp substrate.[20][21][22] This is particularly useful for predicting blood-brain barrier (BBB) penetration, as P-gp is a key gatekeeper at the BBB.[21]

The protocol is very similar to the Caco-2 assay but with a much shorter cell culture time (4-5 days).[21] The key readouts are the Papp (A→B) and the efflux ratio.

Interpreting MDCK-MDR1 Data
  • Permeability Ranking: The Papp (A→B) value can be used to rank compounds for their potential to cross the BBB.

  • P-gp Substrate Identification: An efflux ratio ≥ 2 in the MDCK-MDR1 cell line is a strong indicator that the compound is a substrate of P-gp.[21] This information is critical for understanding potential limitations in brain penetration or intestinal absorption and for predicting drug-drug interactions.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • GARDP. Lipinski's Rule of 5 - REVIVE. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Domainex. MDCK Permeability Assay. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • PharmaInformatic. Lipinski´s Rule of 5. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Cyprotex. Caco2 assay protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. [Link]

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • PMC - NIH. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • MDPI. In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Pharmaron. Permeability. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Rowan Newsletter - Substack. Predicting Permeability for Small Molecules. [Link]

  • PMC - NIH. A novel cell permeability assay for macromolecules. [Link]

  • ePrints Soton. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. [Link]

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Application and Protocol Guide: Understanding and Controlling Isothiazolone-Cysteine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isothiazolinones are a class of potent, broad-spectrum biocides and preservatives extensively utilized across various industries.[1][2][3] Their antimicrobial efficacy is primarily attributed to their ability to react with and disrupt essential cellular components, particularly proteins containing thiol groups, such as the amino acid cysteine.[1][4][5][6] This guide provides a comprehensive overview of the chemical interactions between isothiazolones and cysteine, detailing the reaction mechanisms, critical reaction conditions, and established protocols for monitoring these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand, control, or leverage these reactions in their work.

Introduction: The Significance of Isothiazolone-Cysteine Chemistry

Isothiazolinones are heterocyclic organic compounds that serve as highly effective antimicrobial agents.[1][2] Their mechanism of action involves a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[1][7][8] A key molecular event in this process is the interaction with protein thiols, leading to the destruction of their function and the production of free radicals.[1][8]

The thiol group (-SH) of cysteine residues in proteins is a primary target for the electrophilic sulfur atom within the isothiazolone ring.[5][7][9] This reaction leads to the formation of disulfide bonds and subsequent ring-opening of the isothiazolone, ultimately inactivating critical enzymes and disrupting cellular pathways.[7][9][10] Understanding the conditions that govern this reaction is paramount for several applications:

  • Optimizing Biocidal Efficacy: Tailoring formulations to enhance the reaction rate with microbial cysteine residues.

  • Drug Development: Designing novel therapeutics that target cysteine-containing proteins, such as cysteine proteases.[11][12]

  • Toxicology and Safety Assessment: Evaluating the potential for off-target effects and allergic sensitization due to reactions with human proteins.[2][3]

  • Quality Control: Ensuring the stability and activity of isothiazolone-based products.

This guide will delve into the fundamental chemistry of this interaction and provide practical protocols for its study.

The Chemical Mechanism: A Step-by-Step Interaction

The reaction between an isothiazolone and a thiol-containing compound like cysteine is a multi-step process. The initial and most critical step is the nucleophilic attack of the cysteine thiolate anion on the electrophilic sulfur atom of the isothiazolone ring. This leads to the cleavage of the weak nitrogen-sulfur (N-S) bond.[11][12]

The overall reaction can be summarized in the following key stages:

  • Initial Adduct Formation: The cysteine thiol reacts with the isothiazolone to form a mixed disulfide.[9][10][13][14][15] This initial interaction is often rapid and can lead to the inhibition of enzyme function.[1][7][8]

  • Ring Opening: Subsequent interaction with another thiol molecule leads to the opening of the isothiazolone ring, resulting in the formation of a mercaptoacrylamide derivative.[10][13][14][15]

  • Formation of Secondary Products: The mercaptoacrylamide can undergo further reactions, including dimerization with another isothiazolone molecule.[13][15] For certain isothiazolones, like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), the mercaptoacrylamide can tautomerize into a highly reactive thioacyl chloride, which can react with a broader range of nucleophiles, including amines.[10][13][14][15]

G cluster_0 Reaction Pathway Isothiazolone Isothiazolone (Electrophilic Sulfur) Cysteine Cysteine Thiol (Nucleophile) MixedDisulfide Mixed Disulfide Adduct (Initial Inhibition) SecondThiol Second Thiol (e.g., Cysteine, GSH) RingOpened Mercaptoacrylamide (Ring-Opened Intermediate) ThioacylChloride Thioacyl Chloride (Highly Reactive - CMIT) FurtherReactions Further Reactions (Dimerization, Amine Adducts)

Critical Reaction Conditions and Their Impact

The rate and extent of the isothiazolone-cysteine interaction are significantly influenced by several environmental and chemical factors. Understanding these parameters is crucial for controlling the reaction for specific applications.

Effect of pH

The pH of the reaction medium is arguably the most critical factor. The nucleophilicity of the cysteine thiol group is pH-dependent.[16] Deprotonation to the more reactive thiolate anion (S-) is favored at higher pH values.

  • Alkaline Conditions: Generally, the reaction rate increases with increasing pH due to the higher concentration of the thiolate anion.[13][17] However, the stability of isothiazolones themselves can be compromised at high pH, leading to degradation through hydrolysis.[2][17][18] For instance, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) decreases significantly as the pH increases from 8.5 to 10.[17][18]

  • Acidic Conditions: Isothiazolones are generally more stable in acidic media.[17][18] However, the lower concentration of the thiolate anion at acidic pH can lead to a slower reaction rate with cysteine.

  • Physiological pH: At physiological pH (~7.4), a significant portion of cysteine thiols exists in the protonated form. Nevertheless, the reaction still proceeds, and it is at this pH that the biological activity of isothiazolones is most relevant.[13][15]

Temperature

As with most chemical reactions, the rate of isothiazolone-cysteine interaction generally increases with temperature. However, higher temperatures can also accelerate the degradation of isothiazolones, particularly in alkaline solutions.[2] The stability of the active components can be significantly reduced at elevated temperatures.[9]

Isothiazolone Structure

The specific chemical structure of the isothiazolone derivative plays a crucial role in its reactivity.

  • Substituents on the Ring: Electron-withdrawing groups, such as the chlorine atom in CMIT, can increase the electrophilicity of the sulfur atom, leading to a higher reactivity towards thiols compared to non-chlorinated analogs like 2-methyl-4-isothiazolin-3-one (MIT).[10]

  • N-substituent: The nature of the substituent on the nitrogen atom can also influence reactivity and bioavailability.

Isothiazolone DerivativeAbbreviationKey Structural FeatureRelative Reactivity with Thiols
5-chloro-2-methyl-4-isothiazolin-3-oneCMITChlorine at C5High
2-methyl-4-isothiazolin-3-oneMITNo chlorine at C5Moderate
1,2-benzisothiazolin-3-oneBITBenzene ring fusionVaries
2-n-octyl-4-isothiazolin-3-oneOITOctyl group at N2Varies
Presence of Other Nucleophiles

The reaction environment can contain other nucleophiles that may compete with cysteine for reaction with the isothiazolone. These can include other amino acid residues like histidine and lysine, although cysteine is generally the most reactive.[19][20] The presence of high concentrations of other thiols, such as glutathione (GSH), can also influence the reaction kinetics.[13][14][15]

Experimental Protocols for Monitoring Isothiazolone-Cysteine Interactions

Several analytical techniques can be employed to monitor the reaction between isothiazolones and cysteine. The choice of method depends on the specific research question, available instrumentation, and the complexity of the sample matrix.

Spectroscopic Methods

UV-Vis and NMR spectroscopy are powerful tools for studying the kinetics and mechanism of the reaction.

Protocol 4.1.1: UV-Vis Spectrophotometric Analysis

This protocol allows for the real-time monitoring of the reaction by observing changes in the UV-Vis absorbance spectrum.

Principle: The formation of reaction products, such as the mercaptoacrylamide, can lead to changes in the UV absorbance profile.

Materials:

  • Isothiazolone stock solution (e.g., in ethanol or DMSO)

  • L-cysteine solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Equilibrate the spectrophotometer and the buffer to the desired reaction temperature.

  • Prepare a blank by adding the appropriate volume of buffer and solvent (used for the isothiazolone stock) to a cuvette.

  • In a separate cuvette, add the L-cysteine solution.

  • Initiate the reaction by adding a small volume of the isothiazolone stock solution to the cuvette containing cysteine. Mix quickly and thoroughly.

  • Immediately start recording the UV-Vis spectrum at regular time intervals over the desired wavelength range (e.g., 200-400 nm).

  • Monitor the change in absorbance at a specific wavelength corresponding to a reactant or product.

Data Analysis: Plot the change in absorbance versus time to determine the reaction kinetics.

Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the reactants, intermediates, and products.

Principle: Changes in the chemical shifts and signal intensities of protons and carbons near the reaction centers can be used to follow the reaction progress and identify the structures of the adducts formed.[13][15]

Materials:

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

  • Isothiazolone

  • L-cysteine

  • NMR spectrometer

Procedure:

  • Dissolve L-cysteine in the deuterated buffer in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the cysteine solution.

  • Add the isothiazolone to the NMR tube, mix, and immediately begin acquiring a series of ¹H NMR spectra over time.

  • For structural elucidation of the final product, a ¹³C NMR spectrum can be acquired after the reaction has gone to completion.

Data Analysis: Integrate the signals corresponding to the reactants and products to determine their relative concentrations over time. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to aid in the structural assignment of the products.

Mass Spectrometry (MS) Based Methods

Mass spectrometry is a highly sensitive and specific technique for identifying and quantifying the adducts formed between isothiazolones and cysteine-containing peptides or proteins.

Protocol 4.2.1: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is suitable for analyzing the reaction in relatively simple systems.

Principle: The reaction mixture is directly introduced into the mass spectrometer, and the masses of the ions corresponding to the reactants, products, and intermediates are measured.

Materials:

  • Isothiazolone and L-cysteine

  • Reaction buffer

  • Mass spectrometer with an ESI source

Procedure:

  • Incubate the isothiazolone and L-cysteine in the reaction buffer for a specified time.

  • Dilute the reaction mixture in a suitable solvent for ESI-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • Infuse the diluted sample directly into the ESI-MS.

  • Acquire the mass spectrum in the appropriate mass range to observe the expected adducts.

Data Analysis: Identify the m/z values corresponding to the starting materials and the covalent adducts. The mass shift will indicate the nature of the modification.[21]

G

Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for analyzing complex mixtures, such as protein digests.

Principle: The reaction mixture is first separated by liquid chromatography, and then the eluting components are analyzed by tandem mass spectrometry to identify the specific peptides that have been modified and the exact site of modification.

Materials:

  • Isothiazolone

  • Cysteine-containing protein

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Incubate the protein with the isothiazolone under the desired reaction conditions.

  • Perform a buffer exchange to remove excess isothiazolone.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the peptide mixture by LC-MS/MS. The instrument will be set to acquire MS/MS spectra of peptides that show a mass shift corresponding to the isothiazolone adduct.

  • Analyze the MS/MS data using appropriate software to identify the modified peptides and pinpoint the modified cysteine residue.[20][22]

Chromatographic Methods

High-performance liquid chromatography (HPLC) can be used to separate and quantify the reactants and products of the isothiazolone-cysteine reaction.

Protocol 4.3.1: Reversed-Phase HPLC (RP-HPLC)

Principle: The components of the reaction mixture are separated based on their hydrophobicity.

Materials:

  • HPLC system with a UV or diode array detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a reaction mixture of isothiazolone and cysteine.

  • At various time points, quench the reaction (e.g., by acidification).

  • Inject an aliquot of the quenched reaction mixture onto the HPLC system.

  • Run a gradient of increasing organic solvent to elute the components.

  • Monitor the elution profile at a suitable wavelength.

  • Quantify the peaks corresponding to the reactants and products using a standard curve.

Data Interpretation and Troubleshooting

Expected Outcomes:

  • Spectroscopy: A time-dependent change in the absorbance or NMR signal intensity, indicating the consumption of reactants and the formation of products.

  • Mass Spectrometry: The appearance of new peaks in the mass spectrum with m/z values corresponding to the covalent adduct of the isothiazolone and cysteine (or cysteine-containing peptide).

  • Chromatography: The appearance of new peaks in the chromatogram with different retention times than the starting materials.

Potential Issues and Solutions:

  • No Reaction Observed:

    • Check the pH of the reaction buffer; it may be too acidic.

    • Ensure the isothiazolone has not degraded; use a fresh stock solution.

    • Increase the reaction temperature or time.

  • Complex Product Mixture:

    • This may be due to side reactions or the formation of multiple adducts. Use LC-MS/MS for detailed characterization.

  • Poor Sensitivity:

    • For MS analysis, optimize the ionization and fragmentation parameters.

    • For spectroscopic methods, increase the concentration of the reactants.

Conclusion

The interaction between isothiazolones and cysteine is a fundamental chemical reaction with significant implications in microbiology, pharmacology, and toxicology. A thorough understanding of the reaction mechanism and the factors that influence its kinetics is essential for the effective and safe use of these compounds. The protocols outlined in this guide provide a robust framework for researchers to investigate and characterize these important interactions in detail. By carefully controlling the reaction conditions and employing appropriate analytical techniques, scientists can gain valuable insights into the behavior of isothiazolones in biological and industrial systems.

References

  • The Mechanism of Action of Isothiazolone Biocides - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • Electrochemical oxidation of isothiazolinone biocides and their interaction with cysteine. (n.d.). Retrieved February 26, 2024, from [Link]

  • Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578–584. [Link]

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Chemical reactivity of some isothiazolone biocides. - Semantic Scholar. (n.d.). Retrieved February 26, 2024, from [Link]

  • Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. Power Plant Chemistry, 9(1), 14-22. [Link]

  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets - MDPI. (n.d.). Retrieved February 26, 2024, from [Link]

  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed. (n.d.). Retrieved February 26, 2024, from [Link]

  • A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification an - White Rose Research Online. (n.d.). Retrieved February 26, 2024, from [Link]

  • Isothiazolinone - Wikipedia. (n.d.). Retrieved February 26, 2024, from [Link]

  • Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment | Request PDF - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • Zhang, W., Liu, Y., Zhang, C., Chen, Y., & Zhang, X. (2016). Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. Scientific Reports, 6, 31336. [Link]

  • Lepoittevin, J. P., Le, C. A., & Drouin, M. (2016). In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue. Contact Dermatitis, 74(5), 280-287. [Link]

  • Barman, B. N., & Preston, H. G. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281-287. [Link]

  • Identification of covalent adducts by mass spectrometry. (A) ESI-MS... - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • The effects of pH on the degradation of isothiazolone biocides - ResearchGate. (n.d.). Retrieved February 26, 2024, from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (n.d.). Retrieved February 26, 2024, from [Link]

  • A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins - Aston Publications Explorer. (n.d.). Retrieved February 26, 2024, from [Link]

  • Wisastra, R., Ghizzoni, M., Maarsingh, H., Minnaard, A. J., Haisma, H. J., & Dekker, F. J. (2011). Isothiazolones; thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF. Organic & Biomolecular Chemistry, 9(6), 1817-1823. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the solubility and stability challenges of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one .

This molecule combines a reactive isothiazolone core (often an electrophilic warhead) with a lipophilic benzophenone tail (a photoaffinity probe). This dual nature creates a "solubility-stability paradox": the tail requires organic solvents or carriers to dissolve, while the headgroup is reactive toward many common buffer components.[1]

Compound: 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one Classification: Hydrophobic Electrophile / Photoaffinity Probe Primary Challenge: Aqueous precipitation and nucleophilic degradation.[2]

Part 1: The Physicochemical Challenge

Before attempting solubilization, you must understand why this compound crashes out of solution.

  • The Lipophilic Anchor (The Problem): The (4-Benzoylphenyl)methyl group is highly hydrophobic. In pure aqueous buffer, these aromatic rings stack (π-π interactions), causing rapid nucleation and precipitation.[1]

  • The Reactive Core (The Constraint): The isothiazolone ring is an electrophile.[1] It is designed to react with cysteine thiols in biological targets.[1] However, this means it will also react with primary amines (Tris, Glycine) and reducing agents (DTT, BME), destroying your compound before the experiment begins.[1]

  • The Misconception: Unlike its parent compound (Benzisothiazolinone or BIT), this molecule is N-substituted.[1] It lacks an acidic proton.[1] Raising the pH (adding NaOH) will NOT increase solubility ; it will only accelerate hydrolytic degradation.

Part 2: Step-by-Step Solubilization Protocols
Method A: The "Solvent Shift" (For low concentrations < 50 µM)

Best for: High-throughput screening or acute cellular assays where DMSO tolerance is known.[2]

The Protocol:

  • Prepare Stock: Dissolve the solid in high-grade anhydrous DMSO to a concentration of 10–50 mM .

    • Note: Do not use Ethanol; benzophenones are less soluble in ethanol, and ethanol evaporation can lead to concentration errors.[1]

  • The "Spike" Technique:

    • Place your aqueous buffer (e.g., PBS or HEPES) on a vortex mixer.[1]

    • While vortexing rapidly, inject the DMSO stock submerged into the center of the vortex.[1]

    • Why: Dropping DMSO on top of static buffer creates a local zone of high water/low solvent, causing immediate precipitation (the "white cloud" effect).[1]

  • Equilibration: Allow the solution to sit for 5 minutes. Inspect for turbidity using a laser pointer (Tyndall effect).[1]

Method B: Cyclodextrin Encapsulation (For high concentrations > 50 µM)

Best for: Animal studies, long-term incubations, or sensitive protein assays.[1][2]

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[2] The hydrophobic benzophenone tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.[1]

The Protocol:

  • Prepare Carrier Solution: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Dissolve Compound: Dissolve the compound in DMSO at 100x the final desired concentration.

  • Complexation:

    • Add the DMSO stock dropwise to the 20% HP-β-CD solution with constant stirring.[2]

    • Incubate at room temperature (protected from light) for 30 minutes to allow equilibrium.

  • Dilution: Dilute this complexed stock into your final assay buffer.

Part 3: Critical Buffer Compatibility (The "Do Not Use" List)

Failure to observe these constraints is the #1 cause of assay failure with isothiazolones.[1]

ComponentStatusTechnical Explanation
PBS / HEPES / MOPS Recommended Non-nucleophilic; stable pH control.[1][2]
Tris (Tris-HCl) FORBIDDEN Primary amines in Tris attack the isothiazolone ring (aminolysis), opening the ring and deactivating the probe.
Glycine FORBIDDEN Primary amine (same mechanism as Tris).[1]
DTT / BME / TCEP FORBIDDEN Reducing agents cleave the S-N bond of the isothiazolone.[1] Add reducing agents ONLY after the labeling step is complete.
BSA / Serum Caution Albumin is a "sponge" for lipophilic molecules.[1] High BSA (0.1%+) will sequester the compound, reducing free concentration.[1]
Part 4: Visualization of Workflows
Workflow 1: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Compound Stock Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->Stock CheckConc Target Final Concentration? Stock->CheckConc LowConc Low (< 50 µM) CheckConc->LowConc HighConc High (> 50 µM) CheckConc->HighConc MethodA Method A: Solvent Shift (Rapid Vortex Mixing) LowConc->MethodA MethodB Method B: Carrier System (20% HP-β-Cyclodextrin) HighConc->MethodB BufferCheck Check Assay Buffer MethodA->BufferCheck MethodB->BufferCheck Success Ready for Assay BufferCheck->Success PBS, HEPES, MOPS Fail STOP: Chemical Degradation BufferCheck->Fail Tris, Glycine, DTT

Caption: Decision matrix for selecting the correct solubilization method based on concentration and buffer compatibility.

Workflow 2: The "Solvent Shift" Micro-Mixing Technique

SolventShift Step1 1. Prepare Buffer (Vortexing) Step2 2. Inject DMSO Stock (Submerged Tip) Step1->Step2 Dynamic Mixing Step3 3. Dispersion (Micelle/Aggregate formation) Step2->Step3 Precip Avoid: Static Addition (Causes Precipitation) Step2->Precip If mixing is too slow Step4 4. Final Solution (Clear/Opalescent) Step3->Step4

Caption: The critical "Submerged Injection" technique prevents local supersaturation and crystal growth.[2]

Part 5: Troubleshooting & FAQs

Q: My solution turns yellow/brown after adding it to the buffer. Is this normal?

  • Likely Cause: Hydrolysis or Aminolysis.[1] If you used a Tris buffer or a basic pH (> pH 8.5), the isothiazolone ring has opened.[1]

  • Fix: Check pH. Ensure it is < 8.0. Switch to PBS or HEPES.[1]

Q: Can I use Tween-20 or Triton X-100 instead of Cyclodextrin?

  • Answer: Yes, but with caution. Surfactants (0.01% - 0.1%) effectively solubilize benzophenones.[2] However, if this is a photoaffinity experiment, detergent micelles can trap the probe, preventing it from binding to the target protein.[1] Cyclodextrins are generally less disruptive to protein-ligand interactions.[1][2]

Q: I need to perform a Western Blot. Can I add DTT to the loading buffer?

  • Answer: ONLY after the reaction is complete. If you add DTT during the incubation of the probe with the protein, the DTT will destroy the probe. Perform the labeling first, then quench, then add DTT/Laemmli buffer for SDS-PAGE.[1]

Q: How do I store the stock solution?

  • Answer: Store at -20°C or -80°C in amber vials (benzophenones are UV-sensitive).[2] Ensure the DMSO is anhydrous; water intrusion will cause slow hydrolysis of the isothiazolone over weeks.[1]

References
  • Isothiazolone Reactivity: Collier, P. J., et al. "Chemical reactivity of some isothiazolone biocides."[1] Journal of Applied Bacteriology 69.4 (1990): 578-584.[2] Link

  • Benzophenone Photoprobes: Dormán, G., & Prestwich, G. D.[1] "Benzophenone photophores in biochemistry." Biochemistry 33.19 (1994): 5661-5673.[2] Link

  • Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization."[1][3] Journal of Pharmaceutical Sciences 85.10 (1996): 1017-1025.[2] Link

  • BIT Physicochemical Properties: U.S. EPA.[1] "Reregistration Eligibility Decision (RED) for Benzisothiazolin-3-one."[2] (2005).[1] Link

Sources

Technical Support Center: Optimization & Troubleshooting for Isothiazolone Photo-Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one . This compound is a dual-function probe combining an electrophilic isothiazolone core (covalent scaffold) with a benzophenone moiety (photo-crosslinker).

Product: 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one Application: Photoaffinity Labeling (PAL), Activity-Based Protein Profiling (ABPP), Target Deconvolution. Support Level: Senior Application Scientist

The Chemistry of "Sticky" Data (Root Cause Analysis)

Before troubleshooting, you must understand why this specific molecule generates non-specific binding (NSB). You are battling two distinct chemical reactivities that contribute to background noise.

The Dual-Reactivity Trap
  • The Electrophile (Isothiazolone Core): This ring system is inherently reactive toward nucleophiles (specifically cysteine thiols). If not controlled, it will covalently label highly abundant "thiol-rich" proteins (e.g., Serum Albumin, Tubulin) regardless of specific affinity.

  • The Photophore (Benzophenone): While robust, benzophenone is hydrophobic. At high concentrations, it aggregates or intercalates into hydrophobic pockets of non-target proteins. Upon UV irradiation (350–365 nm), it generates a triplet diradical that can abstract hydrogen atoms from any nearby C-H bond, leading to random crosslinking if the specific binding event is weak.

Mechanism of Action Diagram

The following diagram illustrates the specific failure points (red) where NSB occurs during the labeling workflow.

G Probe Probe: Isothiazolone-Benzophenone Interaction Incubation Phase Probe->Interaction Lysate Proteome Lysate (Cys-rich environment) Lysate->Interaction Specific Specific Target Binding (Active Site) Interaction->Specific High Affinity NSB_Thiol NSB Type 1: Promiscuous Cys Reaction Interaction->NSB_Thiol Excess Probe / High pH NSB_Hydro NSB Type 2: Hydrophobic Aggregation Interaction->NSB_Hydro High Conc. (>10µM) UV UV Irradiation (365 nm) Specific->UV Crosslink Covalent Capture NSB_Thiol->Crosslink Already Covalent (No UV needed) NSB_Hydro->UV UV->Crosslink Radical Insertion

Figure 1: Mechanistic pathways leading to specific vs. non-specific binding. Note that the isothiazolone core can label off-targets (NSB Type 1) even without UV exposure.

Experimental Optimization Protocol

To prevent NSB, you must operate within a "Goldilocks Zone" of concentration and chemical environment.

A. Sample Preparation (The "No-DTT" Rule)

Critical Warning: Do NOT use reducing agents (DTT,


-Mercaptoethanol, TCEP) in your lysis or incubation buffer.
  • Reason: Reducing agents are nucleophiles that will ring-open the isothiazolone core immediately, destroying your probe before it sees the protein.

  • Fix: Use standard PBS or HEPES (pH 7.4). If you must inhibit proteases, use reducing-agent-free inhibitor cocktails.

B. Probe Concentration Titration

Users often default to 100 µM, which is fatal for benzophenone probes.

  • Protocol: Perform a log-scale titration: 0.1 µM, 1 µM, 10 µM .

  • Threshold: If you do not see specific signal at 1–10 µM, increasing to 100 µM will likely only increase NSB (hydrophobic noise) rather than specific signal.

C. UV Irradiation Parameters

Benzophenone requires 350–365 nm light.

  • Wavelength: Use 365 nm (e.g., Stratalinker or handheld UV lamp). Avoid 254 nm (damages proteins/DNA).

  • Temperature: ALWAYS irradiate on ice (4°C). Heat promotes radical diffusion and random motion, increasing off-target hits.

  • Duration: Limit to 10–30 minutes . Beyond 30 minutes, the "specific" binding sites are saturated, and the triplet diradical begins sampling random solvent/protein cages.

The "Gold Standard" Controls

You cannot publish or trust data from this probe without the following self-validating controls.

Control TypeMethodologyPurposeInterpretation
Competition (SILAC/Label-Free) Pre-incubate lysate with 10x–50x excess of "cold" competitor (e.g., the isothiazolone core without the benzophenone) for 30 min before adding the probe.Blocks the specific active site.Bands/Peaks that disappear in this sample are Specific . Bands that remain are NSB .
"No-UV" Control Incubate probe + lysate, but skip the UV step. Proceed to analysis.Assesses the electrophilic reactivity of the isothiazolone ring alone.Any signal here is due to cysteine-reactivity, not photo-crosslinking.
"Click" Control (if applicable)Run the full protocol but omit the reporter tag (e.g., Biotin-Azide) during the click reaction.Checks for endogenous biotinylated proteins (e.g., Carboxylases).Bands appearing here are naturally occurring background, not probe-related.

Troubleshooting Guide (FAQ)

Q1: I see a "smear" across the entire lane/blot. What happened?

Diagnosis: Protein aggregation or probe precipitation. Solution:

  • Solubility Check: Benzophenone-isothiazolones are lipophilic. Ensure your DMSO stock is fully dissolved. Do not exceed 1% final DMSO concentration in the lysate.

  • Wash Stringency: Your post-labeling washes are too weak.

    • Standard Wash: 1% SDS / PBS.

    • Stringent Wash: If using biotin-streptavidin enrichment, wash beads with 8M Urea or 6M Guanidine-HCl . The Biotin-Streptavidin bond survives this; non-covalent sticky proteins do not.

Q2: My "No-UV" control shows the same bands as my "UV" sample.

Diagnosis: The binding is purely electrophilic (covalent reaction with cysteines) and does not require photo-activation. Analysis: This confirms the isothiazolone core is reacting. This is not necessarily "non-specific," but it means the benzophenone might be redundant for these targets. Action: Perform a "Competition" control with N-ethylmaleimide (NEM). Pre-treat lysate with NEM to block cysteines. If signal disappears, your probe is acting as a cysteine-modifier.

Q3: I have high background at ~65 kDa (Albumin).

Diagnosis: Albumin is a "sponge" for hydrophobic molecules and has a reactive free cysteine (Cys34). Solution:

  • Depletion: Use Albumin-depleted proteomes if analyzing plasma/serum.

  • Competition: The competition control (Section 3) is the only way to mathematically subtract this signal during Mass Spec analysis.

Workflow Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Analyze Gel/Blot Signal Is there a signal? Start->Signal NoSignal No Signal Signal->NoSignal No YesSignal Yes, but is it specific? Signal->YesSignal Yes CheckDTT Did you use DTT/BME? NoSignal->CheckDTT Restart Repeat without Reducing Agents CheckDTT->Restart Yes ConcUp Increase Probe Conc. (Max 50µM) CheckDTT->ConcUp No CompControl Run Competition Control (10x Excess Parent) YesSignal->CompControl Result Did bands disappear? CompControl->Result Success Success: Specific Target Identified Result->Success Yes Failure Non-Specific Binding (NSB) Result->Failure No FixNSB 1. Lower Probe Conc. 2. Reduce UV Time 3. Add 8M Urea Wash Failure->FixNSB

Figure 2: Decision matrix for troubleshooting labeling efficiency and specificity.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. (Discusses the mechanism of Benzophenone vs. Diazirine and the risks of NSB).

  • Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. PNAS. (Foundational text on ABPP probe design and competition controls).

  • Hughes, R. M., et al. (2014). Chemical proteomics: identifying the targets of small molecules. Current Opinion in Chemical Biology. (Reviews the necessity of "Click" chemistry handles and wash stringency).

  • Dormán, G. & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. (The definitive guide on benzophenone photochemistry and irradiation parameters).

troubleshooting low crosslinking efficiency with benzophenone probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Crosslinking Efficiency with Benzophenone Probes

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-26

Introduction: The "Reversibility" Paradox

Welcome to the technical support center. If you are experiencing low yields (<1-5%) with benzophenone (BPh) probes, you are likely fighting one of three adversaries: Oxygen , Geometry , or Solvent .

Unlike diazirines or aryl azides, benzophenone is unique because of its reversible excitation .[1] Upon UV irradiation (350–365 nm), it excites to a singlet state (


), undergoes intersystem crossing to a triplet state (

), and attempts to abstract a hydrogen atom.[1] If it fails to find a hydrogen within

3.1 Å, it relaxes back to the ground state (

) and can be re-excited [1, 2].

Why this matters: Low efficiency is rarely due to "dead" probe; it is usually due to a system that prevents the triplet state from surviving long enough to find a target.

The Mechanism of Failure (Visualized)

To troubleshoot, you must visualize the competition between productive crosslinking and non-productive relaxation/quenching.

BPh_Mechanism S0 Ground State (S0) Stable Probe S1 Singlet State (S1) Short-lived S0->S1 UV (350-365nm) T1 Triplet State (T1) Reactive Diradical S1->T1 Intersystem Crossing (Fast) T1->S0 Relaxation (No H found) Radical Ketyl Radical Pair T1->Radical H-Abstraction (< 3.1 Å distance) Quenched Quenched by O2 (Dead End) T1->Quenched Oxygen Collision Product Covalent Crosslink (C-C Bond) Radical->Product Recombination

Figure 1: The Benzophenone Lifecycle. Note the critical "Relaxation" loop (blue dashed) which allows repeated attempts, and the "Oxygen Quench" (red) which permanently disables the reaction cycle.

Module 1: The Physics of Failure (Irradiation & Vessel)

Q: I irradiated for 30 minutes. Why is my protein degraded but not crosslinked? A: You are likely using the wrong wavelength or the wrong plasticware.

  • Wavelength: BPh requires 350–365 nm .[1] Many standard UV linkers operate at 254 nm.

    • Risk: 254 nm is absorbed by peptide bonds (aromatic residues), causing protein denaturation and aggregation before the crosslinker can act.

    • Solution: Ensure your lamp is filtered for long-wave UV (UV-A).

  • The "Plastic Shield" Effect: Polystyrene and polycarbonate plastics absorb UV light efficiently. If you irradiate through a standard cell culture plate lid, your sample receives <10% of the energy.

    • Solution: Irradiate in an open vessel, or use UV-transparent 96-well plates (e.g., specialized cyclic olefin copolymer plates).

Q: Does temperature matter? A: Yes. BPh crosslinking is often performed at 4°C to minimize protein degradation, but the reaction rate is slower.

  • Tip: If your protein is stable, try "pulsed" irradiation: 1 minute UV, 1 minute rest (on ice), repeated 10 times. This manages heat while allowing radical recombination.

Module 2: The Chemistry of Failure (Reaction Conditions)

Q: My probe binds with high affinity (


 < 10 nM), but crosslinking is <1%. Why? 
A:  You likely have a "Geometry Mismatch" or "buffer interference."
The Geometry Mismatch

Binding


 Crosslinking. Benzophenone is a "geometric" probe. It requires a C-H bond within 3.1 Å  of the carbonyl oxygen [3].
  • Preference: Methine (

    
    ) > Methylene (
    
    
    
    ) > Methyl (
    
    
    ).
  • The Water Trap: If the binding pocket is solvent-exposed, the BPh moiety may be surrounded by water. BPh does not react with water (unlike diazirines).[1] It will simply relax to the ground state repeatedly until the protein degrades [4].

Buffer Incompatibility

Q: Can I use BSA or detergents in my buffer? A: Absolutely not.

  • BSA/FBS: These are "scavenger sponges." They contain hydrophobic pockets that will soak up your BPh probe, leading to massive non-specific labeling of the albumin and zero labeling of your target.

  • Detergents (Tween/Triton): These form micelles. Hydrophobic BPh probes will partition into the micelle core. You will effectively crosslink the detergent micelle, not the protein.

Q: How do I handle Oxygen? A: Oxygen is a triplet state quencher. It reacts with the excited BPh faster than BPh can abstract a hydrogen [5].

  • Protocol: Degas buffers by bubbling nitrogen/argon for 10 minutes, or keep the sample in a sealed, minimal-headspace vial during irradiation.

Comparative Analysis: When to switch?

If BPh fails after optimization, your target site may lack the necessary C-H bonds. Consider this comparison before switching chemistries.

FeatureBenzophenone (BPh)Diazirine (SDA)Aryl Azide
Reactive Species Triplet DiradicalCarbeneNitrene
Target C-H bonds (Methine pref.)Any bond (C-H, O-H, N-H)Nucleophiles / C-H
Reactivity High Specificity, SlowHigh Reactivity, FastModerate, Prone to ring expansion
Water Reactivity Inert (Safe)High (Quenched by water)Low
Excitation Reversible (Robust)Irreversible (One shot)Irreversible
Key Failure Mode Steric clash / No C-H nearbyHydrolysis (Water reaction)Non-specific binding

Optimization Protocol: The "Matrix Approach"

Do not guess. Run a 2x2 Matrix Experiment to diagnose the root cause.

Reagents:

  • Target Protein (

    
    )
    
  • BPh-Probe (Titration)

  • UV Source: 365 nm LED or Lamp (approx. 100-500 mW/cm²)

Workflow:

  • Prepare Samples: Create 4 conditions in a UV-transparent plate (on ice).

  • The Matrix:

Low Probe Conc. (1x

)
High Probe Conc. (10x

)
Short UV (10 min) A: BaselineB: Tests Binding Saturation
Long UV (60 min) C: Tests KineticsD: Max Theoretical Yield
  • Analysis: Analyze via Western Blot or Mass Spec.

    • If D >> C: Your kinetics are slow. Increase UV power or time.

    • If B = A (and both low): The probe is not binding or the geometry is fatal (no C-H nearby). Switch to Diazirine.

    • If High Non-Specific Background: You have "Hydrophobic Stickiness." Add 150mM NaCl or reduce probe concentration.

Troubleshooting Flowchart

Follow this logic tree to diagnose your specific issue.

Troubleshooting Start Start: Low Crosslinking Yield CheckBinding Is the probe binding confirmed? (SPR/FP/Thermal Shift) Start->CheckBinding CheckBinding->Start No (Fix Binding First) CheckUV Check UV Source: Is it 365nm? Is plastic transparent? CheckBinding->CheckUV Yes CheckO2 Is buffer degassed? CheckUV->CheckO2 Yes Optimize Action: Increase UV Time or Probe Conc. CheckUV->Optimize No (Fix Setup) CheckComp Are scavengers present? (BSA, Detergent, DTT) CheckO2->CheckComp Yes CheckO2->Optimize No (Degas) Geometry Geometry Issue: No C-H within 3.1 Å CheckComp->Geometry No Scavengers Clean Action: Remove BSA/Detergent CheckComp->Clean Yes Scavengers Switch Action: Switch to Diazirine Geometry->Switch BPh Unsuitable

Figure 2: Decision tree for isolating the cause of low crosslinking efficiency.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Preston, P. N., & Wilson, S. H. (2010). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.[2] Bioconjugate Chemistry. Link

  • Weber, P. J., & Brunner, J. (1995). A novel photoaffinity label for the elucidation of protein-ligand interactions.[3] Journal of the American Chemical Society, 117(11), 3084-3095. Link

  • Tanaka, Y., et al. (2008). Binding is not enough; flexibility is needed for photocrosslinking of Lck kinase by benzophenone photoligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5460-5462. Link

  • Cantau, C., et al. (2010).[4] Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry. Link

Sources

Technical Support Center: Optimizing pH for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Category: Photoaffinity Probes / Covalent Inhibitors Support Tier: Senior Application Scientist Level[1][2]

Core Directive: The Stability-Reactivity Paradox[1][2]

Welcome to the technical guide for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one . As a researcher using this compound, you are likely employing it as a "dual-key" probe:

  • The Isothiazolone Ring: An electrophilic warhead targeting nucleophilic cysteine residues (covalent attachment).

  • The Benzophenone Moiety: A photoreactive group for UV-crosslinking (target validation/mapping).[1]

The Critical Challenge: This molecule presents a fundamental pH conflict.[3] The isothiazolone ring requires a basic pH to activate target cysteines (nucleophilic attack), but the ring itself is susceptible to rapid hydrolytic degradation in alkaline conditions. Your success depends on navigating this "Goldilocks Zone."

Mechanism of Action & pH Sensitivity[4][5]

To optimize your protocol, you must understand the competing pathways defined by pH.[3]

The Pathways
  • The Desired Pathway (Cysteine Ligation): The thiolate anion (

    
    ) of a cysteine residue attacks the sulfur atom of the isothiazolone ring, leading to ring-opening and the formation of a mixed disulfide. This covalently tethers the benzophenone photoreactive group to the protein.
    
  • The Failure Pathway (Hydrolysis): Hydroxide ions (

    
    ) attack the isothiazolone ring (typically at the sulfur or carbonyl), causing irreversible ring-opening and deactivation before the probe can bind its target.
    
Visualization: The pH Decision Tree

The following diagram illustrates the kinetic competition between labeling and degradation.

pH_Optimization_Flow Start Start: Probe Incubation Low_pH Acidic pH (< 6.5) Start->Low_pH Neutral_pH Neutral pH (7.0 - 7.5) Start->Neutral_pH High_pH Basic pH (> 8.0) Start->High_pH Cys_Prot Cysteine Protonated (SH) Low Nucleophilicity Low_pH->Cys_Prot Dominant State Cys_Deprot Cysteine Deprotonated (S-) High Nucleophilicity Neutral_pH->Cys_Deprot Balanced State High_pH->Cys_Deprot Hydrolysis Probe Hydrolysis (Ring Opening) High_pH->Hydrolysis Rapid Kinetics Result_Low Outcome: Low/No Labeling Cys_Prot->Result_Low No Reaction Result_Opt Outcome: Optimal Covalent Bond Cys_Deprot->Result_Opt Nucleophilic Attack Result_High Outcome: Probe Degradation Hydrolysis->Result_High Loss of Warhead

Figure 1: Kinetic competition between cysteine conjugation and hydrolytic degradation based on pH environment.[1][2]

Optimized Experimental Protocol

Do not rely on standard "physiological" buffers without verification. Follow this optimized workflow.

A. Buffer Selection
  • Recommended: HEPES (20-50 mM) or PBS.[1][2]

  • Avoid: Primary amines (Tris, Glycine) at high concentrations during the initial incubation. While isothiazolones prefer thiols, high concentrations of free amines at high pH can compete or induce ring-opening.[1][2]

  • Additives: Avoid DTT or

    
    -mercaptoethanol during the labeling step; these external thiols will quench the probe immediately.[1][2]
    
B. The "Goldilocks" pH Table

Isothiazolones exhibit a sharp stability cliff above pH 8.0.

pH ConditionProbe Stability (

)
Cysteine ReactivityRecommendation
< 6.0 High (> 24 hours)NegligibleStorage Only. Do not use for labeling.[1][2]
6.5 - 7.0 High (> 12 hours)SlowUse for highly reactive active-site cysteines.[1][2]
7.2 - 7.5 Moderate (2 - 6 hours) Optimal TARGET ZONE. Best balance of signal-to-noise.[1][2]
8.0 Low (< 1 hour)HighRisk of high background & rapid probe loss.
> 8.5 Critical (< 20 mins)Very HighAvoid. Hydrolysis outcompetes labeling.[1]
C. Step-by-Step Labeling Workflow
  • Preparation: Dissolve probe in DMSO (Keep DMSO < 1% final volume to prevent protein denaturation, though the probe is hydrophobic).

  • pH Adjustment: Pre-equilibrate your protein sample to pH 7.4 using HEPES buffer.

  • Incubation (Chemical Step): Add probe. Incubate at 4°C or Room Temp for 30-60 minutes.

    • Why? Lower temperature slows hydrolysis more than it slows the specific enzymatic/covalent reaction in many cases.

  • UV Crosslinking (Photochemical Step): Irradiate at 365 nm (Benzophenone activation).

    • Note: pH is less critical for this specific step, but the protein must remain folded.

  • Quenching: Add excess DTT or Cysteine to quench unreacted probe before downstream analysis.

Troubleshooting & FAQ

Q1: My LC-MS shows the probe mass + water (+18 Da) or ring-opened species, but no protein labeling.

  • Diagnosis: Hydrolysis occurred before labeling.[1]

  • Fix: Your pH is likely too high (> 8.0), or your buffer was old and drifted basic. Switch to fresh HEPES pH 7.2. Reduce incubation time.

Q2: I have very low labeling efficiency even at pH 7.4.

  • Diagnosis: The target cysteine might be buried or have a high

    
     (low nucleophilicity).
    
  • Fix: Do not simply raise the pH (which kills the probe). Instead, increase the probe concentration slightly (e.g., from 10

    
    M to 50 
    
    
    
    M) or extend incubation time at 4°C (to minimize hydrolysis while allowing time for the reaction).

Q3: Can I use Tris buffer?

  • Diagnosis: Tris contains a primary amine.[1]

  • Fix: While isothiazolones are selective for thiols, high concentrations of Tris (e.g., 50mM) at pH 7.5 can slowly react with the probe or catalyze ring opening. Phosphate or HEPES is safer for the incubation step. You can switch to Tris for SDS-PAGE loading buffers later.[1][2]

Q4: Does the benzophenone moiety require specific pH conditions?

  • Diagnosis: Photochemistry vs. Biochemistry.[1]

  • Fix: No. The benzophenone triplet radical formation is not pH-dependent.[1][2] However, ensure your protein does not precipitate at the chosen pH, as the benzophenone labels proximal amino acids. If the protein unfolds due to incorrect pH, you will label off-target residues (false positives).[1]

References

  • Isothiazolinone Reactivity & Hydrolysis

    • Collier, P. J., et al. (1990).[1] Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology. (Demonstrates oxidative interaction with thiols and pH-dependent hydrolysis).

  • Hydrolysis Kinetics

    • Barman, B., & Preston, J. (1992).[1][4] The effects of pH on the degradation of isothiazolone biocides. Tribology International. (Establishes the log-linear relationship between pH and degradation rates).

  • Benzophenone Photoaffinity Labeling

    • Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone photophores in biochemistry. Biochemistry. (The authoritative review on benzophenone mechanism and stability).

Sources

Technical Support Center: Analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one. The following sections provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to anticipate and resolve challenges related to the stability and analysis of this compound and its potential degradation products.

I. Introduction to the Molecule and Its Stability

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a benzophenone moiety attached to a 1,2-thiazol-3(2H)-one core. The chemical stability of this molecule is a critical parameter influencing its efficacy, safety, and shelf-life in pharmaceutical applications.[1] Understanding its degradation pathways is essential for developing stable formulations and robust, stability-indicating analytical methods.[2]

The structure contains several functional groups susceptible to degradation under stress conditions:

  • 1,2-Thiazol-3(2H)-one Ring: This is an isothiazolinone derivative. The N-S bond and the adjacent amide-like bond are potential sites for hydrolytic cleavage or oxidative attack.[3][4]

  • Benzophenone Moiety: This group is a known photosensitizer. Upon absorption of UV light, it can form excited triplet states and generate reactive oxygen species, such as hydroxyl radicals, leading to photodegradation.[5][6][7]

  • Methylene Bridge: The benzylic position is susceptible to oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The thiazolone ring can undergo ring-opening via cleavage of the N-S or C-N bond under acidic or basic conditions.[3][8]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a prime target for oxidation, potentially forming the corresponding S-oxide or S,S-dioxide. The methylene bridge is also susceptible to oxidation.

  • Photodegradation: The benzophenone chromophore makes the molecule highly susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] This can lead to complex reaction cascades, including the formation of hydroxylated species.[5]

Q2: What are the standard stress conditions for a forced degradation study according to ICH guidelines?

A2: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways. According to ICH Q1A(R2) guidelines, the following conditions are recommended:[9]

  • Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60 °C).[10]

  • Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature.[10]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Dry heat at temperatures from 40-80°C.[10]

  • Photostability: Exposure to a combined UV and visible light source with a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[1][10]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating secondary or overly complex degradation profiles.[9]

Q3: How do I select an appropriate HPLC column for separating the parent compound from its degradants?

A3: A reversed-phase C18 column is the most common starting point for separating small molecules like this one from its potential impurities and degradants.[11][12] Key considerations include:

  • Particle Size: 5 µm particles are a good starting point for standard analysis, while smaller particles (e.g., <3 µm) can provide higher resolution but at the cost of higher backpressure.

  • End-capping: A well-end-capped column is recommended to minimize peak tailing of basic compounds by masking residual silanol groups.

  • pH Stability: Choose a column stable across the pH range you intend to use in your mobile phase, typically between pH 2 and 8 for standard silica-based columns.[13]

Q4: My mass spectrometry (MS) signal for the parent compound is weak. How can I improve it?

A4: Weak MS signals can be due to poor ionization. For this molecule, electrospray ionization (ESI) in positive mode is a good starting point, as the nitrogen atom in the thiazole ring can be protonated. To improve the signal:

  • Optimize Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This promotes protonation and enhances the ESI+ signal.

  • Source Parameters: Optimize MS source parameters, including capillary voltage, desolvation gas flow, and source temperature.

  • Check for Ion Suppression: Co-eluting matrix components can suppress the signal. Ensure your sample preparation is adequate and consider using a diverter valve to direct high-salt portions of the gradient to waste.

III. Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Use a high-purity, end-capped C18 column. - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution). - Lower the sample concentration. - Dissolve the sample in the initial mobile phase.
Poor Peak Resolution - Inadequate mobile phase composition. - Column is old or contaminated. - Flow rate is too high.- Optimize the gradient slope or switch to a different organic modifier (e.g., from acetonitrile to methanol). - Flush the column with a strong solvent or replace it. - Reduce the flow rate.
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Insufficient column equilibration time. - Leaks in the HPLC system.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven for temperature control.[14] - Ensure at least 10 column volumes for equilibration after a gradient or solvent change. - Check fittings for leaks.
Unexpected "Ghost" Peaks - Contaminated mobile phase or glassware. - Sample carryover from previous injections. - Impurities bleeding from the column.- Use high-purity, HPLC-grade solvents and clean glassware. - Optimize the autosampler wash method.[15] - Flush the column thoroughly.
No Degradation Observed in Stress Study - Stress conditions are too mild. - Compound is highly stable under the tested conditions.- Increase the concentration of the stress agent (e.g., HCl, NaOH, H₂O₂), the temperature, or the duration of exposure.[10] - Confirm compound solubility in the stress medium.

IV. Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol provides a systematic approach to generating and analyzing degradation products in accordance with ICH guidelines.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one in a suitable solvent (e.g., acetonitrile or methanol).[10]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

  • Thermal: Store the solid compound in an oven at 80°C.

  • Photolytic: Expose the stock solution (in a quartz cuvette) to a photostability chamber.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize acidic and basic samples before injection.

  • Dilute all samples with the mobile phase to a final concentration of ~0.1 mg/mL.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
HPLC System: Standard HPLC or UHPLC with UV/DAD and Mass Spec detector
Column: C18, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate: 1.0 mL/min
Column Temp: 30 °C
Injection Volume: 10 µL
UV Detection: Diode Array Detector (DAD) monitoring at 254 nm and 295 nm
MS Detection: ESI Positive Mode, scanning a mass range appropriate for the parent compound and expected degradants

V. Visualized Workflows and Pathways

Logical Workflow for Degradation Analysis

The following diagram illustrates the systematic process for investigating degradation products, from initial stress testing to final structural elucidation.

Degradation_Workflow cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Analysis & Detection cluster_characterization Phase 3: Characterization Start Prepare 1 mg/mL Stock Solution Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC Develop Stability-Indicating HPLC-UV/MS Method Forced_Deg->HPLC Analyze Analyze Stressed Samples HPLC->Analyze Mass_Shift Identify Peaks with Mass Shifts (Degradants) Analyze->Mass_Shift MSMS Perform MS/MS Fragmentation for Structural Clues Mass_Shift->MSMS Elucidate Elucidate Degradant Structures MSMS->Elucidate

Caption: Workflow for Forced Degradation Analysis.

Proposed Degradation Pathways

This diagram outlines the likely chemical transformations the parent molecule may undergo under various stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) Parent 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (Parent Compound) Hydrolysis_Product Ring-Opened Product e.g., N-(4-benzoylbenzyl)-3-mercaptopropanamide Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ SOxide S-Oxide Derivative Parent->SOxide [O] Photo_Product Hydroxylated Benzophenone or other complex photoproducts Parent->Photo_Product hν, O₂ SO2xide S,S-Dioxide Derivative SOxide->SO2xide [O]

Caption: Proposed Degradation Pathways.

VI. References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

  • Clarke, G. S., & Clarke, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.com/2011/04/forced-degradation-for-pharmaceuticals.html]

  • Weller, M. G. (2012). A unifying review of bio(in)organic photochemistry and photobiology of benzophenones. Journal of Photochemistry and Photobiology B: Biology, 117, 23-45.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, P., & Reed, R. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.

  • Galadi, A., & Boule, P. (2000). Photodegradation of benzophenone in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 136(3), 195-201.

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyx-scientific.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]

  • Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581. [URL: https://www.scielo.br/j/jbchs/a/wWqH5Z8yXyY8G8K7J8W3mYw/?lang=en]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/hplc-troubleshooting]

  • Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1990). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 112(23), 8343-8349.

  • G. C. Mills, R. M. Silverstein, and J. C. Bassler, "Spectrometric Identification of Organic Compounds," Journal of Chemical Education, vol. 38, no. 8, p. A542, 1961.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: https://www.researchgate.net/publication/281149487_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]

  • Zhou, L., & Ji, Y. (2015). Photodegradation of sulfamethoxazole in aqueous solution by UV and UV/H2O2. Journal of Environmental Sciences, 31, 146-154.

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [URL: https://scioninstruments.com/hplc-troubleshooting-guide/]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [URL: https://perseena.com/hplc-troubleshooting-and-performance-tips-a-practical-guide-for-chromatographers/]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [URL: https://aurigeneservices.com/troubleshooting-and-performance-improvement-for-hplc/]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [URL: https://www.ace-hplc.com/images/downloads/guides/ACE_Troubleshooting_Guide.pdf]

  • BenchChem. (2025). Technical Support Center: Stability of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in Solution. [URL: https://www.benchchem.com/technical-center/stability-of-2-4-methylphenyl-2-3-dihydro-1-2-benzothiazol-3-one-in-solution]

  • BenchChem. (2025). Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. [URL: https://www.benchchem.com/technical-center/confirming-the-purity-of-synthesized-5-pentyl-1-3-thiazole-a-comparative-guide-to-hplc-and-alternative-methods]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of ChemTech Research, 9(5), 41-47. [URL: https://www.researchgate.net/publication/323035043_Estimation_And_Forced_Degradation_Study_Of_Thiazole_Derivative_By_HPLC_TechniqueDBKamkhede]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Benzisothiazol-3_2H_-one]

  • Wikipedia. (n.d.). Isothiazolinone. [URL: https://en.wikipedia.org/wiki/Isothiazolinone]

  • Haroune, N., et al. (2004). Microbial degradation of 2-mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 5839-5845.

  • Almeida, M. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(17), 3847. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504323/]

Sources

Validation & Comparative

mass spectrometry analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one adducts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one Adducts

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization of adducts formed by 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one, a compound of interest in drug development due to its reactive thiazolone core. The formation of covalent adducts with biological macromolecules, particularly proteins, is a critical aspect of pharmacology and toxicology. Understanding these interactions at a molecular level is paramount for elucidating mechanisms of action, assessing off-target effects, and ensuring therapeutic safety.

Mass spectrometry (MS) stands as the cornerstone technology for the direct detection and characterization of such covalent modifications.[1] This guide delves into the principles, experimental protocols, and comparative performance of the predominant MS techniques, offering researchers the expertise needed to select and implement the most appropriate analytical strategy.

The most powerful and widely adopted method for identifying the precise location of a drug adduct on a protein is the "bottom-up" liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[1][2] This strategy provides unparalleled sensitivity and specificity, making it indispensable for complex biological samples.

The Causality Behind the Choice: Why begin with enzymatic digestion? The primary challenge in protein adduct analysis is complexity. A large protein modified with a small molecule results in a mass shift that can be difficult to detect reliably against the protein's natural isotopic distribution, especially at low modification stoichiometries. By digesting the protein into smaller, more manageable peptides using an enzyme like trypsin, we create analytes that are ideal for mass spectrometric analysis. This peptide-centric approach allows for the confident identification of the modified peptide and, through subsequent fragmentation, the exact amino acid residue that has been adducted.[1][2]

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be self-validating by including control samples (unmodified protein) and relying on the high mass accuracy of modern mass spectrometers to confirm the mass shift corresponding to the adduct.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Protein Incubation (Protein + Compound) B 2. Denaturation, Reduction & Alkylation A->B C 3. Enzymatic Digestion (e.g., Trypsin) B->C D 4. Desalting & Cleanup (e.g., C18 StageTips) C->D E 5. Peptide Separation (Reverse-Phase LC) D->E Inject Peptides F 6. Ionization (ESI) & MS1 Scan (Precursor Ions) E->F G 7. Data-Dependent MS/MS (Fragmentation of Peptides) F->G H 8. Database Search (Identify Peptide Sequences) G->H Acquired Spectra I 9. Open Modification Search (Identify Unknown Mass Shifts) H->I J 10. Manual Validation (Confirm Adduct Spectra) I->J Result Identified Adducted Peptide & Modification Site J->Result G Predicted ESI+ Fragmentation parent Precursor Ion 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one [M+H]⁺ frag1 Benzoyl Cation C₇H₅O⁺ m/z 105.03 parent:f1->frag1 Cleavage of C-C bond frag3 Thiazolone-methyl Cation C₅H₆NOS⁺ m/z 132.02 parent:f1->frag3 Cleavage of C-C bond frag4 Benzophenone-methyl Cation C₁₄H₁₁O⁺ m/z 195.08 parent:f1->frag4 Cleavage of N-C bond frag2 Phenyl Cation C₆H₅⁺ m/z 77.04 frag1:f1->frag2 Loss of CO G start What is the primary research question? q1 Need to identify the EXACT modification site on a KNOWN target protein? start->q1 q2 Need to confirm adduct formation and stoichiometry on an INTACT protein? q1->q2 No ans1 Use Bottom-Up LC-MS/MS q1->ans1 Yes q3 Need to identify UNKNOWN protein targets in a complex mixture (e.g., lysate)? q2->q3 No ans2 Use Top-Down (Intact) MS q2->ans2 Yes q4 Need definitive, atomic-level 3D structure of the covalent bond? q3->q4 No ans3 Use Activity-Based Protein Profiling (ABPP) q3->ans3 Yes ans4 Use NMR Spectroscopy q4->ans4 Yes

Sources

comparing 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one vs diazirine crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the specific benzophenone-functionalized probe 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (referred to herein as BP-IT ) and Diazirine (DA) based crosslinking equivalents.

Executive Summary: The "Bottom Line"

For researchers designing Activity-Based Protein Profiling (ABPP) or binding site mapping experiments, the choice between the BP-IT probe and a Diazirine equivalent dictates the resolution and sensitivity of your data.

  • Choose 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (BP-IT) if: You are in the Hit Discovery phase . The benzophenone moiety acts as a "robust net," offering high crosslinking yields due to its reversible excitation cycle.[1] It is ideal when detecting low-abundance targets or when the binding affinity of the isothiazolone warhead is moderate.

  • Choose Diazirine Crosslinkers if: You are in the Structural Validation phase . The carbene intermediate is highly reactive but short-lived ("surgical scalpel"), providing precise "snapshot" data with zero migration. It is required when mapping the exact amino acid residues of a binding pocket to avoid the "Methionine Bias" inherent to benzophenones.

The Contenders: Chemical Profiles

Compound A: 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (BP-IT)

This molecule is a Bifunctional Covalent Probe .

  • Warhead (Isothiazolone): An electrophilic scaffold that reacts preferentially with nucleophilic cysteine thiols (and occasionally lysines) via ring-opening.

  • Reporter (Benzophenone): A photochemical unit attached via a methyl linker. Upon UV activation (350–365 nm), it forms a triplet diradical.[1]

  • Mechanism: The isothiazolone anchors the probe to the protein active site. The benzophenone then captures the surrounding environment (binding pocket topology or interacting protein partners).

Compound B: Diazirine Crosslinkers (The Alternative)
  • Chemistry: A three-membered ring containing two nitrogen atoms.[2]

  • Activation: UV irradiation (~360 nm) triggers the loss of

    
     gas, generating a highly reactive carbene .[1]
    
  • Mechanism: The carbene performs an ultra-fast insertion into any nearby bond (C-H, N-H, O-H), creating an irreversible crosslink.

Mechanistic Deep Dive

The fundamental difference lies in the excited state lifetime and chemical selectivity .

Benzophenone (BP-IT): The "Search and Recapture" Mechanism

Benzophenone is unique because its excitation is reversible .

  • UV light excites BP to the Singlet state (

    
    ), which undergoes intersystem crossing to the Triplet state (
    
    
    
    ).[1]
  • The

    
     diradical attempts to abstract a hydrogen atom.
    
  • Critical Feature: If no suitable H-donor is found (or if water is encountered), the

    
     state relaxes back to the ground state (
    
    
    
    ) without reacting. It can be re-excited repeatedly until a crosslink occurs.
  • Bias: It shows a strong kinetic preference for Methionine residues (The "Magnet Effect").

Diazirine: The "One-Shot" Mechanism

Diazirine activation is irreversible .

  • UV light causes the expulsion of nitrogen (

    
    ).[1]
    
  • A singlet carbene is formed.[3]

  • This carbene must react immediately (nanoseconds). If it reacts with water, it is quenched (forming a hydroxyl species) and the probe is "dead."

  • Benefit: It crosslinks to whatever is closest, regardless of amino acid identity (C-H insertion), providing an unbiased map of the binding site.

MechanismComparison cluster_BP Benzophenone (BP-IT) Cycle cluster_DA Diazirine Pathway BP_Ground Ground State (S0) BP_Excited Triplet Diradical (T1) BP_Ground->BP_Excited UV (365nm) BP_Excited->BP_Ground Relaxation (No Target) BP_Product Covalent Crosslink BP_Excited->BP_Product H-Abstraction (Met preferred) DA_Ground Diazirine Precursor DA_Carbene Reactive Carbene DA_Ground->DA_Carbene UV (365nm) - N2 Loss DA_Product Covalent Crosslink DA_Carbene->DA_Product C-H Insertion (Unbiased) DA_Dead Quenched (OH) DA_Carbene->DA_Dead Water Reaction

Figure 1: Mechanistic comparison showing the reversible cycling of Benzophenone vs. the irreversible "one-shot" nature of Diazirine.

Performance Metrics: The Data

The following table summarizes experimental expectations when comparing BP-IT against a Trifluoromethyl-Diazirine equivalent.

FeatureBP-IT (Benzophenone)Diazirine Crosslinker
Crosslinking Efficiency High (50–70%) Moderate (10–30%)
Irradiation Time Long (10–60 mins)Short (1–5 mins)
Steric Bulk High (Bulky bicyclic rings)Low (Small 3-membered ring)
Amino Acid Bias High (Methionine >> Gly/Ala)Low (Unbiased C-H insertion)
Off-Target Background High (Non-specific sticking)Low (Clean "snapshot")
Stability Very Stable (Ambient light safe)Sensitive (Avoid ambient light)
Critical Analysis of the "BP-IT" Structure

The specific molecule 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one contains a methylene linker between the isothiazolone and the benzophenone.

  • Implication: This linker adds flexibility. Combined with the bulky benzophenone, the crosslink may occur 6–10 Å away from the actual cysteine binding site.

  • Contrast: A diazirine can often be integrated directly into the scaffold (e.g., replacing a phenyl ring), resulting in "Zero-Length" crosslinking relative to the pharmacophore.

Experimental Protocols

Protocol A: Target Capture with BP-IT

Best for: Initial identification of protein targets in complex lysates.

  • Lysate Prep: Dilute proteome to 1 mg/mL in PBS (pH 7.4). Avoid DTT/Mercaptoethanol (they react with Isothiazolone).

  • Incubation: Add BP-IT (1–10 µM final) to lysate. Incubate 30–60 min at 25°C to allow Isothiazolone warhead to covalently bind Cysteine residues.

  • Irradiation: Transfer samples to a 96-well plate (on ice). Irradiate with UV light (365 nm) for 20 minutes .

    • Note: The long time is required for the BP cycling mechanism to maximize yield.

  • Enrichment/Analysis: Proceed to Click Chemistry (if an alkyne handle is present) or digestion for MS analysis.

Protocol B: Binding Site Mapping with Diazirine

Best for: Defining the exact topology of the binding pocket.

  • Equilibrium: Incubate Diazirine probe with purified protein (or lysate) for 30 min.

  • Flash Crosslinking: Irradiate with UV (365 nm) for 3–5 minutes max.

    • Why? Carbene generation is instantaneous. Longer exposure only degrades the protein.

  • Quenching: Immediately add excess soluble protein (BSA) or solvent to quench any remaining species (though usually unnecessary due to short half-life).

Decision Matrix & Workflow Visualization

When should you use the BP-IT specifically?

  • Scenario: You are targeting an enzyme with a catalytic cysteine (e.g., Deubiquitinases, Transglutaminases) and need to prove that a small molecule binds to this site and recruits a partner protein.

  • Why BP-IT? The isothiazolone locks onto the Cys. The robust Benzophenone is necessary to capture the transient partner protein, which might be too far or dynamic for the short-lived Diazirine to catch efficiently.

DecisionMatrix Start Experimental Goal? TargetID Target ID / Hit Finding Start->TargetID SiteMap Binding Site Mapping Start->SiteMap TargetID_Q Is target abundance low? TargetID->TargetID_Q SiteMap_Q Is the pocket Methionine-rich? SiteMap->SiteMap_Q UseBP Use BP-IT Probe (High Yield, Robust) TargetID_Q->UseBP Yes UseDA Use Diazirine Probe (High Precision, Low Sterics) TargetID_Q->UseDA No (High Abundance) SiteMap_Q->UseBP Yes (Magnet Effect) SiteMap_Q->UseDA No / Unknown

Figure 2: Decision matrix for selecting between Benzophenone and Diazirine based on experimental constraints.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target discovery and binding site mapping. Royal Society of Chemistry . [Link]

  • Dorman, G. & Prestwich, G.D. (1994). Benzophenone photophores in biochemistry. Biochemistry . [Link][1][3][4]

  • Dubinsky, L. et al. (2012). Examination of the Methionine Effect in Benzophenone-Based Photoaffinity Labeling. Bioorganic & Medicinal Chemistry . [Link]

  • Broumidis, E. et al. (2024).[5] 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide.[5][6] Molbank .[5] (Structural context for Isothiazolone/Benzophenone derivatives). [Link]

Sources

validating protein targets of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one via Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of protein targets for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (hereafter referred to as BPMT ).[1][2]

Based on its chemical structure, BPMT contains two distinct functional units:[1][2]

  • Isothiazolone "Warhead": A reactive electrophile known to covalently modify active-site cysteine residues (common in enzymes like Transglutaminases, Caspases, and Deubiquitinases).[1]

  • Benzophenone "Trap": A photo-activatable group that forms irreversible covalent crosslinks with any proximal amino acid upon UV irradiation (365 nm).[1]

Since BPMT lacks a direct detection handle (like Biotin or an Alkyne), this guide focuses on the Competitive Activity-Based Protein Profiling (ABPP) method.[1] This is the industry-standard approach for validating "naked" inhibitors by using them to compete against a known, tagged probe.[1][2]

Executive Summary & Mechanism

Validating the targets of electrophilic compounds like BPMT is critical because isothiazolones can be "promiscuous," reacting with non-catalytic cysteines.[1] Standard Western Blots (detecting protein abundance) cannot distinguish between a protein being present and a protein being bound by the drug.[1]

To validate BPMT, we utilize a Competition Assay . We use a "Reference Probe" (a generic, biotinylated isothiazolone) that generates a signal on the blot.[1] If BPMT binds the same target, it will block the Reference Probe, causing the specific band to disappear .[1]

The Mechanism: Covalent "Warhead" + "Trap"[2]
  • Step 1 (Equilibrium): BPMT enters the active site of the target (e.g., TG2 or Caspase).[1]

  • Step 2 (Competition): The Reference Probe is added. If BPMT occupies the site, the Probe cannot bind.[1]

  • Step 3 (Photo-Locking - Optional): If using BPMT as a photo-probe (assuming a radiolabel or antibody exists), UV light activates the benzophenone, inserting into nearby C-H bonds to irreversibly lock the complex.[1][2]

Comparative Analysis: Validation Methods

The following table compares the efficacy of BPMT validation methods.

FeatureMethod A: Expression WB Method B: Thermal Shift (CETSA) Method C: Competitive ABPP (Recommended)
Principle Detects total protein levels.[1][2]Detects thermal stabilization upon binding.[1][2]Detects loss of active-site availability.
Readout Band Intensity (Constant).Band Intensity at High Temp (Shift).Band Disappearance (Competition).
Specificity Low (Does not prove binding).[1]Medium (Global stability, not site-specific).[1][2]High (Proves active-site engagement).
False Positives N/AHigh (Non-specific stabilizers).[1][2]Low (Requires specific competition).[1][2]
Data Type Phenotypic (Downstream effect).[1]Biophysical (Binding event).[1]Chemoproteomic (Functional occupancy).

Experimental Workflow: Competitive ABPP

This protocol validates that BPMT engages the target (e.g., Target X) by competing with a biotinylated isothiazolone probe (Bio-IT).[1]

Phase 1: Sample Preparation
  • Biological System: Active cell lysate (e.g., HeLa or Jurkat) or Purified Recombinant Protein.[1]

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40.[1][2] Crucial: Do NOT use DTT or Mercaptoethanol, as reducing agents will destroy the isothiazolone warhead before it binds.[1][2]

Phase 2: The Competition (The Critical Step)
  • Aliquot Lysate: Split lysate into 3 groups (50 µg protein each).

    • Group 1 (Vehicle): DMSO only.[1]

    • Group 2 (Low BPMT): 10 µM BPMT.[1][2]

    • Group 3 (High BPMT): 100 µM BPMT (Excess).

  • Incubation: Incubate at 37°C for 30–60 minutes. This allows BPMT to covalently modify available targets.[1][2]

  • Probe Labeling: Add Bio-IT Probe (1 µM) to all samples.[1] Incubate for 1 hour.

    • Logic: In Groups 2 and 3, if BPMT has bound the target, the Bio-IT Probe is blocked.[1]

  • Photo-Crosslinking (If using UV-variant): Irradiate samples at 365 nm for 10 minutes on ice (activates Benzophenone).[1][2]

Phase 3: Western Blot Detection
  • Quench: Add 4X SDS Loading Buffer (containing

    
    -ME) and boil for 5 mins.
    
  • SDS-PAGE: Resolve proteins on a 4-12% Bis-Tris gel.

  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Block: 5% BSA in TBST.

    • Detection: Incubate with Streptavidin-HRP (1:5000) to detect the Bio-IT Probe signal.[1]

Visualizing the Logic

The following diagram illustrates the "Signal Loss" mechanism required to validate BPMT.

G cluster_0 Condition A: No BPMT (Control) cluster_1 Condition B: With BPMT (Competition) Target_A Target Protein (Open Active Site) Complex_A Target-Probe Complex (Biotinylated) Target_A->Complex_A + Probe Probe_A Biotin-Probe WB_Signal Lane 1 (Control) Lane 2 (BPMT) STRONG BAND NO BAND Complex_A->WB_Signal:b1 Streptavidin Detects Target_B Target Protein Blocked_B Target-BPMT Complex (Site Blocked) Target_B->Blocked_B + BPMT (Pre-incubation) Drug_B BPMT (Inhibitor) Blocked_B->Blocked_B + Probe (Blocked) Blocked_B->WB_Signal:b2 No Biotin to Detect Probe_B Biotin-Probe (Cannot Bind)

Figure 1: Mechanism of Competitive ABPP. Successful validation is indicated by the disappearance of the band in Lane 2.[1]

Data Interpretation & Troubleshooting

Expected Results
LaneConditionResultInterpretation
1 Lysate + Bio-ProbeStrong Band Target is present and active.[1][2]
2 Lysate + BPMT (10x) + Bio-ProbeFaint Band Partial inhibition/competition.[1][2]
3 Lysate + BPMT (100x) + Bio-ProbeNo Band VALIDATED: BPMT specifically engages the target.[1]
4 Lysate + Bio-Probe (No UV)*Band Present Control: If using UV-dependent probe, this confirms UV requirement.[1][2]
Troubleshooting Guide
  • Issue: No Competition (Band remains strong in Lane 3). [1]

    • Cause: BPMT has low affinity or the "Warhead" (Isothiazolone) is inactivated.[1]

    • Solution: Ensure no DTT/Mercaptoethanol was in the lysis buffer.[1] Increase BPMT pre-incubation time.

  • Issue: High Background (Smear).

    • Cause: Isothiazolones are reactive.[1]

    • Solution: Reduce probe concentration or wash the membrane more rigorously (high salt TBST).[1]

  • Issue: "Super-shift" instead of Signal Loss.

    • Cause: If BPMT is also biotinylated (unlikely for this specific molecule) or if an antibody is used that detects the drug.[1]

    • Solution: Verify the detection system (Streptavidin vs. Antibody).

References

  • Activity-Based Protein Profiling (ABPP) of Cysteine Proteases.

    • Source: Cravatt, B. F., et al. (2008).[1] Nature Reviews Molecular Cell Biology.[1][2]

    • Context: Foundational methodology for validating cysteine-reactive probes like isothiazolones.[1][2]

    • URL:[Link][1]

  • Photoaffinity Labeling in Target Deconvolution.

    • Source: Smith, E., & Collins, I. (2015).[1] Future Medicinal Chemistry.

    • Context: Explains the mechanism of Benzophenone photo-crosslinking (365 nm)
    • URL:[Link][1]

  • Isothiazolones as Inhibitors of Transglutaminase 2.

    • Source: Keillor, J. W., et al. (2014).[1] Biochemistry.

    • Context: Validates the 1,2-thiazol-3-one scaffold as a specific inhibitor for TG2, a common target for this chemotype.[1][2]

    • URL:[Link][1]

  • Validation of Small Molecule Targets using Competition Assays.

    • Source: Lomenick, B., et al. (2009).[1] PNAS.[1]

    • Context: Protocol for establishing specificity via "cold" competition.[1]

    • URL:[Link][1]

Sources

Technical Comparison Guide: Reproducibility of Photo-Labeling with 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Chemical Biologists, Proteomics Researchers, Drug Discovery Scientists Subject: Optimization and reproducibility of Benzophenone-Isothiazolone (BP-TZ) probes vs. Diazirine/Azide alternatives.

Executive Summary: The Reproducibility Crisis in PAL

Photo-affinity labeling (PAL) is a powerful tool for mapping small molecule-protein interactions, particularly for covalent inhibitors like isothiazolones (biocides/sensitizers). However, reproducibility is often compromised by inconsistent irradiation parameters and the inherent chemical instability of reactive intermediates.

This guide focuses on 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one (referred to herein as BP-TZ ), a probe combining an isothiazolone pharmacophore with a benzophenone (BP) photo-crosslinker. We compare its performance against Diazirine- and Azide-based alternatives, providing a standardized, self-validating protocol to ensure high-fidelity target identification.

The Core Molecule: BP-TZ[1]
  • Pharmacophore: 1,2-thiazol-3(2H)-one (Isothiazolone core, electrophilic).

  • Photo-Warhead: Benzophenone (via methyl linker).

  • Mechanism: Reversible excitation (Triplet State)

    
     C-H Abstraction 
    
    
    
    Covalent Bond.

Mechanistic Comparison: Why Choose BP-TZ?

To achieve reproducible data, one must understand the photochemical causality. The choice between Benzophenone (BP), Diazirine (DA), and Azide (AZ) dictates the experimental constraints.

FeatureBP-TZ (Benzophenone) DA-TZ (Diazirine) AZ-TZ (Aryl Azide)
Excitation 350–365 nm (n-π*)~355 nm (or 300 nm)254–365 nm
Intermediate Triplet Diradical (T1) Singlet CarbeneSinglet Nitrene
Reactivity Highly specific for C-H bonds.Promiscuous (C-H, O-H, N-H).Moderate; prone to rearrangement.
Water Sensitivity Low (Preferred over water).High (Quenched by H₂O).Moderate.
Reversibility Reversible: Relaxes to ground state if no reaction occurs.Irreversible: "One-shot" generation.Irreversible.
Labeling Yield High (Cumulative upon long irradiation).Low (<5% typical).Low to Moderate.
Reproducibility Risk O₂ Quenching (Requires degassing).H₂O Quenching (Buffer pH/composition).Ring expansion artifacts.
Expert Insight: The "Reversibility" Advantage

The primary advantage of BP-TZ is its "search-and-capture" mechanism. Unlike Diazirines, which generate a carbene that is instantly quenched by water if it doesn't find a target, the excited Benzophenone relaxes back to the ground state if a C-H bond is not properly oriented. It can be re-excited repeatedly until cross-linking occurs. This leads to higher cumulative yields but requires longer irradiation times, necessitating strict temperature controls.

Visualizing the Mechanism

The following diagram illustrates the distinct photochemical pathway of BP-TZ compared to Diazirine, highlighting the critical "Relaxation Loop" that enhances yield but introduces O₂ sensitivity.

Photochemistry Ground BP-TZ (Ground State) Excited Singlet (S1) Ground->Excited UV 365nm Triplet Triplet Diradical (T1) *The Warhead* Excited->Triplet ISC Triplet->Ground Relaxation (No Target) Abstraction H-Abstraction (C-H Bond) Triplet->Abstraction Target Proximity Quenched Quenched by O2 Triplet->Quenched Dissolved O2 (Major Error Source) Covalent Covalent Adduct (Protein-Probe) Abstraction->Covalent Recombination

Figure 1: The Benzophenone "Search-and-Capture" Cycle. Note the relaxation loop (dashed) allowing multiple excitation attempts, contrasting with the O2 quenching pathway.

Self-Validating Experimental Protocol

To ensure reproducibility with BP-TZ , you cannot simply "irradiate." You must control the Oxygen and Temperature variables.

Materials
  • Probe: BP-TZ (10–100 µM final conc).

  • UV Source: 365 nm LED array (preferred over mercury arc to reduce heating).

  • Buffer: PBS (pH 7.4), strictly degassed .

Step-by-Step Workflow
Phase 1: Sample Preparation (The "Cold Bind")
  • Lysate Prep: Dilute proteome to 1 mg/mL. Avoid buffers with high concentrations of detergents (Triton X-100 > 0.1%) as BP can abstract hydrogens from detergent micelles, reducing signal.

  • Incubation: Add BP-TZ. Incubate for 30 min at 4°C (on ice) in the dark.

    • Control A: DMSO only (No probe).

    • Control B (Competition): Pre-incubate with 10x-50x excess of non-photoactive Isothiazolone (e.g., BIT or MIT) for 30 min before adding BP-TZ.

Phase 2: The Critical Irradiation (The "O₂ Check")

Standardization: Most variability comes from dissolved oxygen quenching the triplet state.

  • Degassing: Gently purge samples with N₂ or Argon for 2 minutes, or use a sealed micro-chamber with limited headspace.

  • Geometry: Place samples in a clear-bottom 96-well plate on top of a chilled aluminum block (pre-cooled to 4°C).

  • Irradiation: Irradiate at 365 nm (approx. 10 mW/cm²) for 30–60 minutes .

    • Note: Unlike Diazirines (which need ~1-5 mins), BP requires longer exposure due to the relaxation cycle.

    • Safety: The chilled block prevents protein denaturation/aggregation during this long exposure.

Phase 3: Analysis
  • Click Chemistry: If BP-TZ has an alkyne/azide handle, perform CuAAC with a reporter (Biotin/Fluorophore).

  • Readout: Western Blot (Streptavidin) or LC-MS/MS.

Comparative Performance Data

The following data summarizes typical performance metrics when labeling a standard cytosolic lysate (e.g., HEK293) with BP-TZ versus a Diazirine analog (DA-TZ).

MetricBP-TZ (Benzophenone) DA-TZ (Diazirine) Interpretation
Cross-linking Yield 40–60%5–15%BP accumulates yield over time; DA is limited by water quenching.
Off-Target Labeling Moderate (Hydrophobic pockets)Low (Non-specific insertion)BP prefers hydrophobic pockets (C-H rich), potentially biasing targets.
Irradiation Time 30–60 mins1–5 minsBP is slower; requires cooling to maintain proteome integrity.
Buffer Compatibility High (Robust)Low (Tris/Primary amines can interfere)DA carbene can react with buffer nucleophiles; BP is more selective for C-H.
Reproducibility (CV%) <10% (if degassed)15–25% BP is more robust if O₂ is controlled. DA varies with pH and mixing.

Troubleshooting & Optimization Logic

If you observe Low Signal :

  • Check Oxygen: Did you degas? The triplet state lifetime drops from microseconds to nanoseconds in the presence of O₂, killing the reaction.

  • Check Detergents: Are you using Tween/Triton? BP will label the detergent alkyl chains preferentially over the protein. Switch to low-detergent buffers.

If you observe High Background :

  • Wash Stringency: BP is hydrophobic. Ensure rigorous washing (e.g., MeOH/CHCl₃ precipitation) after the click reaction to remove non-covalently bound probe.

  • Irradiation Time: Reduce from 60 min to 20 min. The "cumulative yield" effect eventually labels low-affinity bystanders.

Workflow Visualization

Workflow Start Proteome Lysate (1 mg/mL) Incubate Incubate BP-TZ (30 min, 4°C, Dark) Start->Incubate Compete Competition Control (+100x Free Ligand) Start->Compete Degas CRITICAL: Degas (N2 Purge / Sealed) Incubate->Degas Compete->Degas UV UV Irradiation (365nm, 30-60 min) *On Ice* Degas->UV Click CuAAC Click (Biotin-Azide) UV->Click Analysis Streptavidin Blot / MS Click->Analysis

Figure 2: Optimized Workflow for BP-TZ Labeling. The "Degas" step is the critical gate for reproducibility.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1] A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers. BenchChem Technical Guides. Link

  • Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. Link

  • Rowland, M.M., et al. (2011). In vivo chemical profiling of the near-native cellular environment. ACS Chemical Biology.[2] Link

  • Vertex AI Search. (2026). Consolidated search data on Benzophenone vs Diazirine reproducibility.

Sources

Safety Operating Guide

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Handling & Disposal of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Part 1: Executive Hazard Profile & Chemical Logic

This guide addresses the specific handling requirements for 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one . This compound is a dual-function chemical probe containing two distinct reactive "warheads" that dictate its safety profile:

  • The Isothiazolone Core (1,2-thiazol-3(2H)-one): An electrophilic scaffold commonly found in biocides (e.g., BIT/MIT).[1][2] It reacts covalently with nucleophilic residues (cysteine/lysine) in proteins.[1][2]

    • Risk:[1][2][3][4] Potent skin sensitizer (Type IV hypersensitivity) and aquatic toxin.[1][2]

  • The Benzophenone Moiety (4-Benzoylphenyl): A photoaffinity label that generates highly reactive triplet diradicals upon UV irradiation (350–360 nm).[1][2]

    • Risk:[1][2][3][4] Uncontrolled crosslinking and radical formation if exposed to ambient UV light.[2]

Core Directive: Due to its sensitizing nature and environmental toxicity, this compound must never be discharged into sewer systems.[1][2] High-temperature incineration is the ultimate disposal method, but pre-treatment (quenching) is required for liquid waste accumulation to prevent accidental alkylation or polymerization.[1]

Part 2: Operational Handling & Storage

Before disposal, the integrity of the reagent must be maintained to prevent "silent" degradation or accidental activation.[1]

ParameterOperational RequirementScientific Rationale
Light Protection Amber Glass or Foil-Wrapped containers.[1][2]The benzophenone moiety absorbs UV (n-π* transition at ~350nm).[1][2] Ambient light can trigger radical formation, degrading the probe and creating unknown byproducts.[1]
Temperature -20°C (Desiccated) Prevents hydrolysis of the isothiazolone ring and minimizes thermal degradation.[1][2]
Containment Double-containment (Secondary tub).[1][2]Isothiazolones are potent sensitizers; trace residue on outer vials can induce dermatitis.[1][2]
PPE Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1][2]Prevent dermal absorption.[1][2] Isothiazolones penetrate latex rapidly.[1][2]

Part 3: Waste Segregation & Decision Logic

Effective disposal starts with segregation.[1] Use the following decision matrix to determine the correct workflow for your specific waste stream.

Disposal_Matrix Start Waste Generation State_Check Physical State? Start->State_Check Solid Solid Waste (Powder, Contaminated Wipes) State_Check->Solid Solid Liquid Liquid Waste (Reaction Mix, HPLC Effluent) State_Check->Liquid Liquid Solid_Bin Solids for Incineration (Label: Sensitizer/Photoactive) Solid->Solid_Bin Double Bag & Seal Conc_Check Concentration? Liquid->Conc_Check Trace Trace/Dilute (< 0.1% w/v) Conc_Check->Trace Low Conc. Bulk Concentrated/Bulk (> 0.1% w/v) Conc_Check->Bulk High Conc. Solvent_Stream Halogenated/Non-Halogenated Solvent Waste Stream Trace->Solvent_Stream Direct Disposal Quench Chemical Deactivation (Bisulfite Treatment) Bulk->Quench Deactivate Electrophile Quench->Solvent_Stream After pH Check

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compliance with environmental safety standards.

Part 4: Liquid Waste Deactivation Protocol (Bisulfite Method)

For liquid waste containing significant concentrations of the probe, chemical deactivation of the isothiazolone ring is recommended to reduce the hazard level of the waste container during storage.

Mechanism: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the sulfur-nitrogen bond of the isothiazolone ring, effectively opening the ring and destroying its electrophilic capability.[1]

Reagents Required:
  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅).[1][2][5]

  • pH Test Strips (Range 4–10).[1]

  • Stir plate and magnetic stir bar.

Step-by-Step Deactivation:
  • Preparation: Perform this in a chemical fume hood. Ensure the waste solution is in a beaker capable of holding 2x the volume.

  • Stoichiometry Calculation:

    • Target Ratio: 3:1 molar excess of Bisulfite to Probe.[1][2]

    • Rule of Thumb: Add 2 grams of Sodium Bisulfite for every 1 gram of estimated probe in the waste.

  • Addition:

    • Slowly add the solid Sodium Bisulfite to the stirring liquid waste.

    • Note: If the waste is purely organic (e.g., DCM or Ethyl Acetate), add water (approx. 10-20% of total volume) to facilitate the solubility of the bisulfite salt and the hydrolysis reaction.[1]

  • Reaction Time: Allow to stir at room temperature for 30–60 minutes .

  • Validation (Self-Validating Step):

    • Check pH.[1][2] The reaction generates acidic byproducts (bisulfate).[1][2][3] A drop in pH indicates reaction progress.[1][2]

    • Optional: If HPLC is available, inject a sample to confirm the disappearance of the parent peak (retention time shift due to ring opening).[1]

  • Final Disposal:

    • Adjust pH to neutral (pH 6–8) using dilute Sodium Hydroxide or Sodium Bicarbonate if required by your specific waste hauler.[1][2]

    • Pour into the "High Hazard Organic Waste" container.[2]

    • Labeling: Tag the container as "Contains Deactivated Isothiazolones + Benzophenone Derivatives."

Part 5: Solid Waste & Spill Management

Solid Waste (Powders, contaminated gloves, pipette tips)[1]
  • No Deactivation: Do not attempt to chemically treat solids.[1]

  • Containment: Place all solid waste into a clear polyethylene bag.

  • Secondary Seal: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth jar.

  • Labeling: Affix a label reading: "TOXIC SOLID WASTE: Isothiazolone Derivative. Photoreactive. Incinerate Only."

Emergency Spill Response

If the powder is spilled:

  • Isolate: Evacuate the immediate area. Turn off UV sources.[1]

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of sensitizing dust).[1]

  • Neutralize: Cover the spill with a 10% Sodium Bisulfite solution -soaked paper towel.[1] Let sit for 10 minutes.

  • Cleanup: Wipe up with absorbent pads.[1][2] Place all cleanup materials into the Solid Waste stream (as described above).

  • Wash: Clean the surface with soap and water 3 times to remove trace residues.

Part 6: References

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[1][2][6] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2022).[1][2] Disposition of Aerosols of Isothiazolinone-Biocides.[1][7][8] PMC.[1] Retrieved from [Link]

Sources

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